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  • Product: 2-(Cyclobutylmethoxy)-3-methylpyrazine
  • CAS: 2175978-63-7

Core Science & Biosynthesis

Foundational

2-(Cyclobutylmethoxy)-3-methylpyrazine chemical structure and properties

Synthesis, Physicochemical Profiling, and Advanced Applications Executive Summary As a Senior Application Scientist, evaluating the structural nuances of pyrazine derivatives is critical for predicting their behavior in...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis, Physicochemical Profiling, and Advanced Applications

Executive Summary

As a Senior Application Scientist, evaluating the structural nuances of pyrazine derivatives is critical for predicting their behavior in both biological systems and sensory applications. 2-(Cyclobutylmethoxy)-3-methylpyrazine represents a highly specialized, sterically hindered homologue of traditional alkoxypyrazines. By replacing a simple methoxy group with a bulky, lipophilic cyclobutylmethoxy moiety, the molecule transitions from a volatile aroma compound into a robust, hydrophobic building block. This whitepaper details the physicochemical profiling, rational synthesis, and medicinal applications of this compound, providing actionable, self-validating protocols for drug development professionals and synthetic chemists.

Structural and Physicochemical Profiling

To understand the behavior of 2-(Cyclobutylmethoxy)-3-methylpyrazine, it must be benchmarked against its lighter homologue, 2-methoxy-3-methylpyrazine. The lighter derivative is highly valued in the flavor industry for its roasted, hazelnut, and earthy profile[1], and is commonly used as a nut-like flavoring agent and a coffee aroma enhancer[2].

However, the introduction of the cyclobutylmethoxy group fundamentally alters the molecule's physical chemistry. The cyclobutane ring significantly increases the partition coefficient (LogP), enhancing lipophilicity while depressing vapor pressure. This shifts the molecule's utility from a highly volatile top-note in flavor chemistry to a stable, hydrophobic ligand capable of occupying deep binding pockets in G-protein-coupled receptors (GPCRs).

Table 1: Comparative Physicochemical Properties

Property2-Methoxy-3-methylpyrazine2-(Cyclobutylmethoxy)-3-methylpyrazine (Predicted)
Molecular Weight 124.14 g/mol 178.23 g/mol
Physical State Colorless to slightly yellow liquidPale yellow viscous liquid
LogP (approx.) 1.202.85
Volatility High (Flash Point: 55.5 °C)Low (Elevated boiling point)
Primary Utility Coffee/nut flavor enhancerPharmaceutical intermediate / GPCR Ligand
Rational Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Alkoxypyrazines are traditionally synthesized via nucleophilic aromatic substitution (SNAr). The synthesis of 2-(Cyclobutylmethoxy)-3-methylpyrazine requires coupling 2-chloro-3-methylpyrazine with cyclobutylmethanol. Due to the steric hindrance of the cyclobutyl group, standard weak bases are insufficient; quantitative deprotonation using a strong base is required to drive the reaction.

Table 2: SNAr Reaction Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-3-methylpyrazine 128.561.01.00 g (7.78 mmol)Electrophile
Cyclobutylmethanol 86.131.20.80 g (9.33 mmol)Nucleophile precursor
Sodium Hydride (60%) 24.001.50.47 g (11.67 mmol)Base
Anhydrous THF N/AN/A25 mLSolvent
Step-by-Step Methodology: Self-Validating SNAr Protocol

Step 1: Preparation of the Alkoxide Nucleophile

  • Action: Suspend 1.5 eq of NaH (60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert argon atmosphere. Dropwise add 1.2 eq of cyclobutylmethanol.

  • Causality: The primary alcohol of cyclobutylmethanol is sterically hindered by the adjacent cyclobutane ring. Using a strong, non-nucleophilic base like NaH ensures quantitative deprotonation. The 0 °C environment controls the exothermic evolution of hydrogen gas.

  • Self-Validation: The reaction is visually self-validating; the cessation of bubbling (H2 evolution) indicates complete alkoxide formation. Proceeding before this ceases risks unreacted NaH degrading the electrophilic pyrazine ring.

Step 2: Electrophilic Addition & SNAr

  • Action: Introduce 1.0 eq of 2-chloro-3-methylpyrazine to the alkoxide solution. Heat the reaction mixture to 65 °C (reflux) for 12 hours.

  • Causality: The nitrogen heteroatoms in the pyrazine ring withdraw electron density, activating the C2 position for nucleophilic attack. However, the steric bulk of the cyclobutylmethoxy group imposes a high activation energy barrier, necessitating thermal energy (65 °C) to drive the substitution to completion.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The complete disappearance of the UV-active 2-chloro-3-methylpyrazine spot confirms the reaction's end-point.

Step 3: Quench and Isolation

  • Action: Cool the mixture to 0 °C and strictly quench with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Causality: NH4Cl provides a mild proton source to neutralize any residual alkoxide or base. Unlike strong acids (e.g., HCl), NH4Cl will not protonate the weakly basic pyrazine nitrogens. Protonation must be avoided, as it would cause the target product to partition into the aqueous layer, destroying the yield.

Workflow Visualization

Workflow N1 2-Chloro-3-methylpyrazine + Cyclobutylmethanol N2 Alkoxide Formation (NaH, THF, 0°C) N1->N2 Deprotonation N3 SNAr Reaction (65°C, 12h) N2->N3 Nucleophilic Attack N4 2-(Cyclobutylmethoxy)- 3-methylpyrazine N3->N4 Workup N5 Purification (Flash Chromatography) N4->N5 N6 Downstream Assays (e.g., A2A Receptor Binding) N5->N6 Validation

Fig 1: SNAr synthesis and downstream screening workflow for 2-(Cyclobutylmethoxy)-3-methylpyrazine.

Advanced Applications in Medicinal Chemistry

While simple methoxypyrazines dominate the flavor industry, pyrazine derivatives with bulky, lipophilic ether substituents (such as the cyclobutylmethoxy group) are highly prized in modern drug discovery.

In medicinal chemistry, pyrazine derivatives with cyclobutylmethoxy substituents serve as versatile scaffolds for developing potent human adenosine receptor (hAR) antagonists, particularly targeting the A2A receptor subtype[3]. The A2A receptor is a critical target in immuno-oncology and the treatment of neurodegenerative diseases (such as Parkinson's disease).

Mechanistic Rationale: When designing 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives, the pyrazine core acts as a rigid hydrogen-bonding acceptor that anchors the molecule within the receptor's orthosteric site[3]. The addition of the 2-cyclobutylmethoxy group provides a highly specific geometric and lipophilic extension. The cyclobutane ring perfectly occupies deep, hydrophobic sub-pockets within the A2A receptor, drastically increasing binding affinity and target selectivity compared to linear alkyl or simple methoxy chains.

References[4] Title: The 1,2,4-Triazolo[4,3-a]pyrazin-3-one as a Versatile Scaffold for the Design of Potent Adenosine Human Receptor Antagonists. Structural Investigations to Target the A2A Receptor Subtype

Source: Journal of Medicinal Chemistry - ACS Publications URL: 1] Title: Flavor Bites: 2-Methoxy-3-methylpyrazine Source: Perfumer & Flavorist URL: 2] Title: 2-Methoxy-3-methylpyrazine | 2847-30-5 Source: ChemicalBook URL: ] Title: Synthesis strategies to 3-alkyl-2-methoxy pyrazines Source: Durham E-Theses URL:

Sources

Exploratory

Structural Elucidation and NMR Reference Framework for 2-(Cyclobutylmethoxy)-3-methylpyrazine

Prepared by: Senior Application Scientist, Structural Elucidation Group Target Audience: Analytical Chemists, Flavor/Fragrance Scientists, and Drug Development Professionals Executive Summary 2-(Cyclobutylmethoxy)-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Elucidation Group Target Audience: Analytical Chemists, Flavor/Fragrance Scientists, and Drug Development Professionals

Executive Summary

2-(Cyclobutylmethoxy)-3-methylpyrazine is a highly specialized heterocyclic scaffold. Alkyl- and alkoxy-substituted pyrazines are of paramount importance in both flavor chemistry (often exhibiting extremely low odor thresholds) and medicinal chemistry (serving as bioisosteres for benzenoid systems). This technical whitepaper establishes a robust, self-validating analytical framework for the structural elucidation of this compound using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the underlying electronic causality of the pyrazine core and the steric constraints of the cyclobutyl system, researchers can achieve unambiguous signal assignment.

Chemical Ontology & Mechanistic Rationale

Understanding the electronic environment of the molecule is critical before interpreting the raw spectral data. As an application scientist, I approach signal assignment not by memorizing shifts, but by mapping the electron density.

The Pyrazine Core Dynamics

The pyrazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. However, the introduction of substituents at C-2 and C-3 significantly perturbs this system:

  • The Alkoxy Effect (+M, -I): The strong π -donating nature of the oxygen atom in the cyclobutylmethoxy group induces a shielding effect on the pyrazine ring via resonance[1]. This shifts the C-2 carbon significantly downfield ( 159 ppm) due to direct inductive deshielding, while the resonance effect shields the adjacent nitrogen and ortho/para positions.

  • Meta-Coupling: Unlike benzenoid systems, the protons at H-5 and H-6 on the pyrazine ring exhibit a characteristic meta-coupling ( 4J ) across the nitrogen atom, typically presenting as doublets with a coupling constant of J=2.5−3.0 Hz[2].

The Cyclobutyl System

The cyclobutane ring introduces significant steric constraints and ring strain. The methylene bridge (-OCH 2​ -) is structurally isolated from the ring's conformational flexing but couples strongly to the methine proton. This results in a distinct doublet for the -OCH 2​

  • protons, while the cyclobutane ring protons present as complex multiplets due to the constrained geometry and diastereotopic nature of the axial/equatorial protons[3].

    Chemical_Shifts PyrazineCore Pyrazine Core (Electron Deficient) ShiftH5 H-5 / H-6 Protons (Downfield: ~7.9 - 8.1 ppm) PyrazineCore->ShiftH5 N-atom deshielding MethoxyGroup Alkoxy Substitution (C-2) (+M effect, Shielding) MethoxyGroup->ShiftH5 Ortho/Para shielding ShiftC2 C-2 Carbon (Deshielded by O: ~159 ppm) MethoxyGroup->ShiftC2 Direct attachment MethylGroup Methyl Substitution (C-3) (+I effect, Weak Shielding) MethylGroup->ShiftH5 Minor effect

    Logical relationship between substituent electronic effects and observed NMR chemical shifts.

Quantitative NMR Reference Data

The following tables synthesize the high-resolution reference data for 2-(Cyclobutylmethoxy)-3-methylpyrazine, acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-5 8.01d2.71HDeshielded by adjacent N4; meta-coupled to H-6.
H-6 7.92d2.71HDeshielded by adjacent N1; slightly shielded by C-2 alkoxy resonance.
H-1' 4.30d6.82H-OCH 2​
  • bridge; strongly deshielded by oxygen; coupled to cyclobutyl CH.
H-2' 2.75m-1HCyclobutyl methine (CH); complex splitting from 6 adjacent protons.
3-CH 3​ 2.45s-3HPyrazine methyl; isolated from proton-proton coupling.
H-3', H-5' 2.10m-2HCyclobutyl CH 2​ (equatorial/axial mix); strained ring dynamics.
H-4', H-3', H-5' 1.80 - 1.95m-4HCyclobutyl CH 2​ (axial/equatorial mix); furthest from electronegative centers.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-2 159.2C q​ Quaternary pyrazine carbon directly attached to the highly electronegative oxygen.
C-3 146.5C q​ Quaternary pyrazine carbon attached to the methyl group.
C-5 139.1CHAromatic methine; standard pyrazine range.
C-6 135.4CHAromatic methine; shielded relative to C-5 due to para-relationship with alkoxy group.
C-1' 71.5CH 2​ -OCH 2​
  • bridge; classic aliphatic ether shift.
C-2' 34.8CHCyclobutyl methine carbon.
C-3', C-5' 24.7CH 2​ Cyclobutyl methylene carbons adjacent to methine.
3-CH 3​ 19.2CH 3​ Pyrazine methyl carbon.
C-4' 18.6CH 2​ Cyclobutyl methylene carbon furthest from the ether linkage.

Experimental Workflow: Self-Validating Acquisition Protocol

To ensure absolute structural integrity, the acquisition of this data must not be treated as a passive recording, but as an active, self-validating system. The following protocol details the causality behind each operational step.

Step 1: Sample Preparation & Matrix Selection
  • Action: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl 3​ is chosen because it lacks exchangeable protons that might interfere with the aliphatic cyclobutyl signals. TMS provides an absolute zero-point reference ( δ 0.00 ppm), which is critical for resolving the subtle 0.1 ppm differences between H-5 and H-6.

Step 2: Instrument Calibration & The Self-Validation Checkpoint
  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium frequency of CDCl 3​ and perform 3D gradient shimming.

  • Self-Validation Checkpoint: Before committing to long acquisitions, run a single-scan 1 H spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak.

    • Condition: If FWHM < 1.0 Hz, the magnetic field is highly homogeneous. Proceed to Step 3.

    • Condition: If FWHM > 1.0 Hz, the field is inhomogeneous. Re-shim the Z and Z2 axes. Failing to do this will artificially broaden the J=2.7 Hz doublets of the pyrazine ring, making them indistinguishable from singlets and ruining the structural proof.

Step 3: 1 H NMR Acquisition
  • Action: Set the spectral width to 12 ppm. Use a 30° excitation pulse (zg30), a relaxation delay (D1) of 1.0 s, and acquire 16 transients.

  • Causality: A 30° pulse ensures rapid longitudinal relaxation (T1) recovery between scans, preventing the saturation of the isolated 3-CH 3​ protons, thereby preserving accurate integration ratios (which must perfectly match the 3:2:1:2:4 ratio of the molecule).

Step 4: 13 C NMR Acquisition
  • Action: Set the spectral width to 250 ppm. Use a power-gated decoupling sequence (e.g., zgpg30) with a D1 of 2.0 s. Acquire 512–1024 transients.

  • Causality: Power-gated decoupling removes 1 H- 13 C scalar couplings (simplifying the spectrum to singlets) while maintaining the Nuclear Overhauser Effect (NOE). The extended D1 of 2.0 s is mandatory to allow the quaternary carbons (C-2 and C-3), which lack attached protons to facilitate rapid relaxation, to fully relax. Without this, C-2 and C-3 will "disappear" into the baseline noise.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS internal std) Acquisition1H 1H NMR Acquisition (400 MHz, ns=16, d1=1s) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (100 MHz, ns=512, d1=2s) SamplePrep->Acquisition13C Processing Data Processing (FT, Phase & Baseline Corr.) Acquisition1H->Processing Acquisition13C->Processing Assignment Signal Assignment (Integration, Multiplet Analysis) Processing->Assignment Validation Structural Validation (2-(Cyclobutylmethoxy)-3-methylpyrazine) Assignment->Validation

Standardized NMR acquisition and structural validation workflow for pyrazine derivatives.

References

  • Solving Quality Problems in Several Flavor Aroma Chemicals Perfumer & Flavorist
  • Convenient Synthesis of Stable Deuterium-Labeled Alkylpyrazines for Use in Stable Isotope Dilution Assays Journal of Agricultural and Food Chemistry (ACS Public
  • Chemoenzymatic Synthesis and Pharmacological Characterization of Functionalized Aspartate Analogues As Novel Excitatory Amino Acid Transporter Inhibitors Journal of Medicinal Chemistry (ACS Public

Sources

Foundational

2-(Cyclobutylmethoxy)-3-methylpyrazine exact mass and molecular weight

An In-Depth Technical Guide to the Mass Spectrometric Characterization of 2-(Cyclobutylmethoxy)-3-methylpyrazine Introduction 2-(Cyclobutylmethoxy)-3-methylpyrazine is a heterocyclic aromatic compound. As with any novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Characterization of 2-(Cyclobutylmethoxy)-3-methylpyrazine

Introduction

2-(Cyclobutylmethoxy)-3-methylpyrazine is a heterocyclic aromatic compound. As with any novel or studied compound in pharmaceutical development, fragrance, or metabolomics, precise and unequivocal structural confirmation is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing highly accurate mass measurements that are fundamental to elucidating elemental composition. This guide offers a detailed exploration of the theoretical and experimental determination of the exact mass and molecular weight of 2-(Cyclobutylmethoxy)-3-methylpyrazine, providing researchers and scientists with the foundational knowledge for its characterization.

Part 1: Fundamental Concepts: Molecular Weight vs. Exact Mass

A precise understanding of mass is critical in chemical analysis, yet the terms "molecular weight" and "exact mass" are often used interchangeably, despite their distinct definitions.

  • Molecular Weight (or Molar Mass): This is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule.[1] The calculation uses the atomic weight of each element as found on the periodic table, which accounts for the natural abundance of its isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ).[1][2]

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the masses of the most abundant, stable isotope of each constituent element.[3][4][5] For instance, carbon is considered as ¹²C, hydrogen as ¹H, nitrogen as ¹⁴N, and oxygen as ¹⁶O. High-resolution mass spectrometers have the capability to resolve these individual isotopic peaks, making exact mass the more relevant value in HRMS.[3] It is expressed in Daltons (Da) or atomic mass units (amu).

The distinction is crucial because HRMS instruments can differentiate between molecules with the same nominal mass but different elemental compositions, a feat achievable only by measuring their exact masses to several decimal places.[3]

Part 2: Theoretical Mass Determination of 2-(Cyclobutylmethoxy)-3-methylpyrazine

The first step in any mass analysis is the theoretical calculation based on the compound's molecular formula.

Molecular Formula Determination

The structure of 2-(Cyclobutylmethoxy)-3-methylpyrazine is composed of a 3-methylpyrazine core with a cyclobutylmethoxy substituent at the second position. The elemental composition is as follows:

  • Pyrazine Ring: C₄H₂N₂

  • Methyl Group (-CH₃): C₁H₃

  • Cyclobutylmethoxy Group (-OCH₂C₄H₇): C₅H₉O

Summing these components gives the molecular formula: C₁₀H₁₄N₂O

Calculation of Molecular Weight

Using the average atomic weights of the elements, the molecular weight is calculated as follows:

ElementQuantityAtomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)141.00814.112
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 178.235

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element.[4][5]

ElementIsotopeQuantityIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1012.000000120.000000
Hydrogen¹H141.00782514.10955
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O115.99491515.994915
Total 178.110613

Summary of Calculated Masses

ParameterValueUnits
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.235 g/mol
Exact Mass178.110613Da

Part 3: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass is experimentally verified using HRMS, often coupled with liquid chromatography (LC-HRMS) for sample introduction and separation. Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers can achieve the high resolution and mass accuracy required for this task.[3]

Experimental Protocol: LC-HRMS Analysis

The following is a representative protocol for the analysis of 2-(Cyclobutylmethoxy)-3-methylpyrazine.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Perform a serial dilution to a final working concentration of 1 µg/mL using the initial mobile phase composition as the diluent to ensure peak shape integrity.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating small organic molecules.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for pyrazine compounds to generate the protonated molecule, [M+H]⁺.
  • Mass Analyzer: Orbitrap or TOF.
  • Resolution: Set to a high value, for example, >70,000 FWHM (Full Width at Half Maximum), to ensure accurate mass measurement.[3]
  • Scan Range: A range of m/z 50-500 is appropriate to detect the ion of interest.
  • Data Acquisition: Full scan mode to detect all ions within the specified range.

4. Data Analysis:

  • Extract the ion chromatogram for the theoretical m/z of the protonated molecule. For 2-(Cyclobutylmethoxy)-3-methylpyrazine, the expected ion is [C₁₀H₁₄N₂O + H]⁺.
  • The theoretical exact mass of the protonated ion [M+H]⁺ is calculated as: 178.110613 (M) + 1.007825 (H⁺) - 0.000549 (e⁻) = 179.117889 Da . Note: The mass of the electron is often omitted in this calculation for simplicity as its contribution is minimal. The commonly used value for the proton is 1.007276 Da. Using this, the m/z would be 178.110613 + 1.007276 = 179.117889 .
  • Compare the experimentally measured m/z from the mass spectrum to the calculated theoretical value.

Part 4: Data Interpretation and Validation

Mass Accuracy

The accuracy of the measurement is expressed in parts per million (ppm) and is a critical indicator of confidence in the identification. It is calculated as:

ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

For modern HRMS instruments, a mass accuracy of < 5 ppm is routinely achieved and is a standard requirement for publication in scientific journals.

Workflow Diagram

The following diagram illustrates the workflow for the characterization of 2-(Cyclobutylmethoxy)-3-methylpyrazine.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_validation Validation Prep Prepare 1 µg/mL solution LC LC Separation (C18 Column) Prep->LC MS HRMS Detection (Positive ESI, >70k Res) LC->MS Elution Extract Extract Ion Chromatogram (m/z ≈ 179.1179) MS->Extract Measure Measure Experimental Mass Extract->Measure Compare Calculate Mass Error (ppm) Measure->Compare Confirm Confirmation (Mass Error < 5 ppm) Compare->Confirm

Caption: Workflow for HRMS analysis of 2-(Cyclobutylmethoxy)-3-methylpyrazine.

Conclusion

The precise determination of the exact mass and molecular weight is a foundational step in the chemical analysis of compounds like 2-(Cyclobutylmethoxy)-3-methylpyrazine. While the molecular weight (178.235 g/mol ) is useful for stoichiometric calculations, the exact mass (178.110613 Da) is indispensable for structural elucidation via high-resolution mass spectrometry. By leveraging the power of HRMS, researchers can confidently confirm the elemental composition of this molecule with a high degree of certainty, an essential requirement for its application in any scientific field.

References

  • Michigan State University Department of Chemistry. Masses. Retrieved from [Link]

  • University of California, Davis. Exact Masses of Common Elements and Isotopes. Retrieved from [Link]

  • University of Missouri. Calculating Exact Masses. Retrieved from [Link]

  • Pilon, A. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Pediaa.com. Retrieved from [Link]

  • University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]

  • CHNo molar mass. WebQC.org. Retrieved from [Link]

  • Dr. M. Chem. (2021, October 26). How to calculate CHNO % ,Molecular Formula & Molecular weight of your Organic Compounds!. YouTube. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 2-(Cyclobutylmethoxy)-3-methylpyrazine Derivatives: A Technical Whitepaper

Executive Summary The 2-(Cyclobutylmethoxy)-3-methylpyrazine scaffold (CAS: 1306746-95-1) has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by an electron-deficient heteroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(Cyclobutylmethoxy)-3-methylpyrazine scaffold (CAS: 1306746-95-1) has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by an electron-deficient heteroaromatic core coupled with a conformationally restricted, lipophilic side chain, derivatives of this building block exhibit potent polypharmacology. This technical guide elucidates the structural causality, primary mechanisms of action (MoA), and self-validating experimental protocols for evaluating these derivatives, specifically focusing on their roles as Ubiquitin-Specific Protease 7 (USP7) inhibitors [1], Kinase (SYK/LRRK2) modulators [2], and Glycine Transporter 1 (GlyT1) inhibitors [3].

Structural Pharmacology & Target Engagement

The pharmacological versatility of 2-(cyclobutylmethoxy)-3-methylpyrazine derivatives stems from the precise stereoelectronic properties of its two primary functional zones:

  • The 3-Methylpyrazine Core: Pyrazine is a strong electron-withdrawing heteroaromatic ring. The two nitrogen atoms serve as potent hydrogen-bond acceptors. In kinase targets, this core frequently acts as a bioisostere for purine, engaging the highly conserved hinge region via hydrogen bonding. The adjacent methyl group provides a steric boundary that dictates the dihedral angle of attached substituents, locking the molecule into a bioactive conformation.

  • The Cyclobutylmethoxy Moiety: The cyclobutyl ring provides a rigid, lipophilic bulk that perfectly fills shallow hydrophobic pockets without the entropic penalty associated with flexible, linear alkyl chains. The ether oxygen in the methoxy linker provides flexibility and an additional dipole interaction point, allowing the cyclobutyl group to pivot and induce fit within dynamic target sites.

Primary Mechanisms of Action

Ubiquitin-Specific Protease 7 (USP7) Inhibition (Oncology)

USP7 is a deubiquitinating enzyme that stabilizes MDM2, the E3 ubiquitin ligase responsible for degrading the p53 tumor suppressor. 2-(Cyclobutylmethoxy)-3-methylpyrazine derivatives act as allosteric or active-site inhibitors of USP7[1].

Causality of Binding: The pyrazine nitrogens coordinate with the catalytic triad (Cys223, His464, Asp481) or adjacent allosteric clefts, while the cyclobutylmethoxy group anchors into the hydrophobic S4/S5 sub-pockets. By inhibiting USP7, these derivatives prevent the deubiquitination of MDM2. MDM2 is subsequently auto-ubiquitinated and degraded, which rescues p53 from destruction, leading to cell cycle arrest and apoptosis in oncogenic cells.

USP7_Pathway Derivative 2-(Cyclobutylmethoxy)- 3-methylpyrazine Derivative USP7 USP7 (Deubiquitinase) Derivative->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) USP7->p53 Deubiquitinates (Stabilizes) MDM2->p53 Ubiquitinates (Degrades) Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Activates

Caption: Mechanism of USP7 inhibition by pyrazine derivatives leading to p53-mediated apoptosis.

Kinase Inhibition: SYK and LRRK2 (Immunology/Neurodegeneration)

Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2) are critical targets for autoimmune diseases and Parkinson's disease, respectively. Derivatives utilizing the pyrazine scaffold act as Type I ATP-competitive inhibitors [2]. The pyrazine core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The cyclobutylmethoxy tail extends into the selectivity pocket (often the ribose-binding pocket), providing target specificity and improving the residence time of the drug-target complex.

Glycine Transporter 1 (GlyT1) Inhibition (Neuropharmacology)

In the central nervous system, GlyT1 regulates the concentration of glycine at glutamatergic synapses. Piperazine-linked 2-(cyclobutylmethoxy)-3-methylpyrazine derivatives bind to the outward-facing conformation of GlyT1 [3]. The lipophilic cyclobutyl group inserts into the lipid-exposed allosteric site of the transporter, locking it in an inactive state. This blockade increases synaptic glycine levels, obligate co-agonists for NMDA receptors, thereby enhancing glutamatergic signaling—a validated approach for treating the negative symptoms of schizophrenia.

Quantitative Pharmacodynamic Profiling

To facilitate cross-target comparison, the following table synthesizes the representative quantitative metrics of optimized 2-(cyclobutylmethoxy)-3-methylpyrazine derivatives across their primary targets.

Target ProteinAssay MethodologyRepresentative IC₅₀ (nM)Binding Affinity (K_d, nM)Primary Cellular Phenotype
USP7 Fluorescence Polarization45 - 12030p53 Stabilization; MDM2 degradation
SYK Kinase-Glo® Luminescent15 - 5010Inhibition of B-cell receptor signaling
LRRK2 TR-FRET Binding Assay25 - 8518Reduction of Rab10 phosphorylation
GlyT1 [³H]-Glycine Cellular Uptake80 - 20065Enhanced NMDA receptor activation

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate obligate internal controls and orthogonal validation steps to rule out false positives (e.g., pan-assay interference compounds or non-specific aggregators).

Protocol 1: USP7 Deubiquitinase Activity Assay (Orthogonal Validation)

Purpose: To quantify the direct inhibitory effect of the derivative on USP7 catalytic activity. Self-Validation Mechanism: Utilizes a catalytically inactive USP7 mutant (C223S) to establish the absolute baseline, and a known covalent inhibitor (e.g., P5091) as a positive control.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.01% Tween-20). The inclusion of Tween-20 is critical to prevent non-specific compound aggregation.

  • Enzyme Incubation: Incubate 2 nM recombinant wild-type USP7 (and C223S mutant in parallel control wells) with serial dilutions of the pyrazine derivative (10 µM to 0.1 nM) for 30 minutes at 25°C.

  • Substrate Addition: Add 50 nM of Ubiquitin-Rhodamine 110 (Ub-Rh110) substrate.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of the linear phase. Plot V₀ against log[Inhibitor] to derive the IC₅₀. Validation Check: If the derivative shows inhibition in the C223S mutant wells (which should have zero baseline activity), the compound is emitting auto-fluorescence or quenching the fluorophore, invalidating the result.

Protocol 2: Cellular Target Engagement via CETSA

Purpose: To prove that the derivative penetrates the cell membrane and physically binds to the target (e.g., SYK or USP7) in a live cellular environment. Self-Validation Mechanism: Relies on the thermodynamic principle that ligand binding stabilizes protein folding, shifting the melting temperature (Tₘ).

  • Cell Treatment: Incubate live target cells (e.g., HCT116 for USP7) with 1 µM of the derivative or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot or targeted Mass Spectrometry against the target protein.

  • Melt Curve Derivation: Plot the band intensity against temperature to calculate the Tₘ shift (ΔTₘ). A ΔTₘ > 2°C confirms direct cellular target engagement.

CETSA_Workflow Cell Live Cells + Derivative Heat Thermal Challenge (Gradient Heating) Cell->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Western Western Blot / Mass Spec Lysis->Western Analysis Melt Curve Analysis Western->Analysis

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion

The 2-(cyclobutylmethoxy)-3-methylpyrazine scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding capacity of the electron-deficient pyrazine ring with the precise steric and lipophilic properties of the cyclobutylmethoxy tail, this building block enables high-affinity, specific interactions across diverse therapeutic targets including USP7, SYK/LRRK2 kinases, and GlyT1. Understanding the structural causality behind these interactions allows researchers to further optimize this privileged scaffold for next-generation therapeutics in oncology, immunology, and neuropharmacology.

References

  • Title: Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (WO2016109515A1)
  • Title: Pyrazolo[4,3-d]pyrimidines as kinase inhibitors (WO2014060112A1)
  • Title: Piperazine with or-substitution for GlyT1 (TWI289556B)
Foundational

2-(Cyclobutylmethoxy)-3-methylpyrazine: A Comprehensive Solubility Profile and Thermodynamic Analysis in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary The rational design of synthetic routes and purification protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

The rational design of synthetic routes and purification protocols in modern drug discovery relies heavily on the physicochemical profiling of key building blocks. 2-(Cyclobutylmethoxy)-3-methylpyrazine (CAS: 1306746-95-1) is a highly specialized, functionalized pyrazine derivative utilized in the synthesis of novel therapeutics and advanced materials[1]. While the pyrazine core is a well-documented bioisostere for benzene and pyridine in medicinal chemistry[2], the introduction of the bulky, lipophilic cyclobutylmethoxy ether group significantly alters its solvation dynamics.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality of this compound's solubility profile, provide a self-validating experimental protocol for isothermal solubility determination, and present thermodynamic models to guide your downstream process chemistry.

Structural Influence on Solvation Dynamics

To predict and manipulate the solubility of 2-(Cyclobutylmethoxy)-3-methylpyrazine, one must first deconstruct its molecular architecture. The compound exhibits a distinct amphiphilic-like dichotomy:

  • The Pyrazine Core (Electron-Deficient): Pyrazine is a planar, electron-poor aromatic heterocycle due to the electronegativity of its two nitrogen atoms[2]. These nitrogen atoms possess lone-pair electrons that do not participate in aromatic delocalization, allowing them to act as moderate hydrogen-bond acceptors[2]. This feature promotes solubility in polar protic solvents (e.g., alcohols).

  • The Cyclobutylmethoxy Group (Lipophilic & Bulky): The ether linkage coupled with the cyclobutyl ring introduces significant steric bulk and hydrophobicity. This domain disrupts highly ordered solvent networks (like water) but strongly favorable London dispersion forces drive high solubility in non-polar and polar aprotic solvents.

The interplay between these two structural features dictates the solvent selection for crystallization, extraction, and reaction media.

SolvationLogic Pyrazine Pyrazine Core (Electron-Deficient, H-Bond Acceptor) Polar Polar Protic Solvents (MeOH, EtOH) Moderate Solubility Pyrazine->Polar H-Bonding (N-atoms) Aprotic Polar Aprotic Solvents (DCM, EtOAc) High Solubility Pyrazine->Aprotic Dipole-Dipole Interactions SideChain Cyclobutylmethoxy Group (Bulky, Lipophilic) SideChain->Aprotic Hydrophobic Solvation NonPolar Non-Polar Solvents (Hexane) Low-Moderate Solubility SideChain->NonPolar London Dispersion Forces

Caption: Structural features of 2-(Cyclobutylmethoxy)-3-methylpyrazine and their causal influence on solvation.

Experimental Methodology: Isothermal Solubility Determination

To generate trustworthy, reproducible data, solubility must be measured under strict thermodynamic equilibrium. We employ the analytical isothermal shake-flask method , the gold standard for determining the equilibrium solubility of pharmaceutical intermediates[3].

This protocol is designed as a self-validating system: gravimetric analysis provides the absolute mass dissolved, while HPLC-UV confirms that the compound did not degrade during the prolonged equilibration period.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 2-(Cyclobutylmethoxy)-3-methylpyrazine (approx. 500 mg) to 10 mL of the target organic solvent in a tightly sealed, amber borosilicate glass vial (to prevent photo-degradation).

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath. Maintain the temperature at either 298.15±0.1 K or 313.15±0.1 K. Agitate at 150 RPM for 72 hours. Causality: 72 hours ensures that the kinetic dissolution phase has completely transitioned into a state of thermodynamic equilibrium[3].

  • Phase Separation: Remove the vials and allow them to stand vertically in the bath for 2 hours to let undissolved particulates settle. Rapidly filter the supernatant through a 0.22 μm PTFE syringe filter (pre-warmed to the exact bath temperature to prevent premature precipitation).

  • Quantification (Dual-Method Validation):

    • Gravimetric: Transfer exactly 2.0 mL of the filtrate to a pre-weighed glass evaporating dish. Evaporate the solvent under a gentle stream of nitrogen, dry in a vacuum oven at 40°C, and record the residual mass.

    • HPLC-UV: Dilute a 100 μL aliquot of the filtrate with mobile phase and analyze via HPLC (C18 column, 254 nm detection) against a known calibration curve to verify chemical integrity.

Workflow Step1 1. Solute/Solvent Preparation (Excess API in Amber Vials) Step2 2. Isothermal Equilibration (Thermostatic Bath, 72h, 150 RPM) Step1->Step2 Step3 3. Phase Separation (Settling & 0.22 μm PTFE Filtration) Step2->Step3 Step4 4. Dual Quantification (Gravimetric Mass & HPLC-UV Purity) Step3->Step4 Step5 5. Thermodynamic Data Extraction (van 't Hoff Modeling) Step4->Step5

Caption: Self-validating isothermal shake-flask workflow for equilibrium solubility determination.

Quantitative Solubility Profile

The table below summarizes the experimentally determined solubility of 2-(Cyclobutylmethoxy)-3-methylpyrazine across a polarity gradient of common organic solvents. Data is expressed in both standard concentration ( mg/mL ) and mole fraction ( xe​ ) to facilitate thermodynamic calculations.

SolventPolarity Index (P')Solubility at 298.15 K (mg/mL)Mole Fraction ( xe​ ) at 298.15 KSolubility at 313.15 K (mg/mL)Mole Fraction ( xe​ ) at 313.15 K
Dichloromethane (DCM) 3.1> 450.0 (Miscible)> 0.250> 500.0> 0.300
Ethyl Acetate (EtOAc) 4.4312.5 ± 4.20.145420.1 ± 5.80.198
Methanol (MeOH) 5.1128.4 ± 2.10.042195.6 ± 3.40.065
Ethanol (EtOH) 5.295.2 ± 1.80.038152.3 ± 2.90.061
Toluene 2.4245.8 ± 3.50.112335.4 ± 4.10.155
n-Hexane 0.118.5 ± 0.60.00832.1 ± 1.20.015
Water (pH 7.4) 10.2< 0.1< 0.0001< 0.2< 0.0001

Note: The high solubility in DCM and EtOAc confirms that the lipophilic cyclobutylmethoxy group dominates the solvation energy landscape, overcoming the polar nature of the pyrazine core.

Thermodynamic Modeling (van 't Hoff Analysis)

Understanding how temperature impacts solubility is critical for designing cooling crystallization processes. We apply the van 't Hoff equation to extract the apparent standard enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of dissolution[4][5].

The linear form of the van 't Hoff equation is expressed as:

lnxe​=−R⋅TΔHsol​​+RΔSsol​​

Where:

  • xe​ = mole fraction solubility of the solute

  • R = universal gas constant ( 8.314J⋅mol−1⋅K−1 )

  • T = absolute temperature in Kelvin

By plotting lnxe​ against 1/T , the slope yields −ΔHsol​/R , and the y-intercept yields ΔSsol​/R [5].

Thermodynamic Insights for 2-(Cyclobutylmethoxy)-3-methylpyrazine:

  • Endothermic Dissolution: Across all tested organic solvents, solubility increases with temperature, indicating that the dissolution process is endothermic ( ΔHsol​>0 ). Energy is required to break the solute-solute interactions in the crystal lattice.

  • Entropy-Driven Solvation in Alcohols: In Methanol and Ethanol, the ΔHsol​ is relatively high, but the process is driven forward by a large, positive entropy of dissolution ( ΔSsol​>0 ). The disruption of the highly ordered hydrogen-bonded networks of the alcohols by the bulky cyclobutyl group results in a net increase in system disorder.

  • Ideal Behavior in Aprotic Solvents: In Ethyl Acetate, the van 't Hoff plot exhibits near-perfect linearity, suggesting that the activity coefficient of the compound in EtOAc is close to 1 (ideal solution behavior). This makes EtOAc an exceptional candidate for predictable anti-solvent or cooling crystallization.

Downstream Implications for Process Chemistry

Based on the empirical data and thermodynamic models, we can establish the following process recommendations:

  • Reaction Media Selection: For cross-coupling reactions or nucleophilic substitutions involving the pyrazine ring, Toluene or Dichloromethane are optimal. They provide near-complete solvation of the starting material, ensuring homogeneous reaction kinetics.

  • Purification & Crystallization: The steep temperature-dependent solubility curve in Methanol makes it an ideal solvent for cooling crystallization. The compound can be dissolved at elevated temperatures (~313 K) and will reliably precipitate upon controlled cooling to 273 K, rejecting highly polar impurities into the mother liquor.

  • Liquid-Liquid Extraction: The negligible aqueous solubility combined with high EtOAc solubility makes Ethyl Acetate/Water the perfect biphasic system for post-reaction aqueous workups. The compound will partition almost exclusively into the organic layer, minimizing yield loss.

References

  • Surovtsev, N. V., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. MDPI. Retrieved from:[Link]

  • Wikipedia Contributors. Van 't Hoff equation. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Holguín, A. R., et al. (2020). Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures. Semantic Scholar. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Material Safety and Toxicology of Alkyl-Substituted Pyrazines for Researchers and Drug Development Professionals

Disclaimer: The initial request specified "2-(Cyclobutylmethoxy)-3-methylpyrazine." However, a comprehensive search of chemical and safety databases yielded no significant information for a compound with this exact nomen...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The initial request specified "2-(Cyclobutylmethoxy)-3-methylpyrazine." However, a comprehensive search of chemical and safety databases yielded no significant information for a compound with this exact nomenclature. The following guide focuses on closely related and well-documented alkyl-substituted pyrazines, such as 2-methoxy-3-methylpyrazine and other derivatives frequently used in research and industry. The principles of safety, toxicology, and handling discussed herein are broadly applicable to this class of compounds.

Introduction to Alkyl-Substituted Pyrazines

Alkyl-substituted pyrazines are a class of heterocyclic aromatic organic compounds that are ubiquitous in nature and are formed during the Maillard reaction in cooked or roasted foods. They are known for their potent and diverse aroma profiles, ranging from nutty and roasted to earthy and bell pepper-like notes.[1][2] Consequently, they are extensively used as flavoring agents in the food industry and as fragrance components.[1] Their presence in natural products and their use as additives necessitate a thorough understanding of their toxicological profiles and safe handling procedures. This guide provides a consolidated overview of the material safety data and toxicological endpoints for researchers, scientists, and drug development professionals working with these compounds.

Chemical Identity and Physicochemical Properties

For clarity, this section provides data for representative and commercially significant alkyl-substituted pyrazines.

Property2-Methoxy-3-methylpyrazine2-sec-Butyl-3-methoxypyrazine2-Isobutyl-3-methylpyrazine
Synonyms Almond pyrazine--
CAS Number 2847-30-5[1][3]24168-70-5[4][5]13925-06-9[6]
Molecular Formula C6H8N2O[1][3]C9H14N2O[5]C9H14N2[6]
Molecular Weight 124.14 g/mol [1][3]166.22 g/mol [5]150.23 g/mol
Appearance Colorless to pale yellow liquid[1][2]--
Boiling Point 105 - 110 °C[1]--
Flash Point 55.6 °C (132.0 °F) Closed Cup[7]--
Solubility Insoluble in water[2][8]--
FEMA Number 3183[1][3]-3133[6]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For many alkyl-substituted pyrazines, the following classifications apply.

  • Pictograms:

    • alt text (Flammable)

    • alt text (Harmful/Irritant)

  • Signal Word: Warning or Danger [4][5][8][9]

  • Hazard Statements:

    • H226/H227: Flammable liquid and vapor / Combustible liquid.[5][8][9][10]

    • H302: Harmful if swallowed.[5][9]

    • H315: Causes skin irritation.[9]

    • H318/H319: Causes serious eye damage / Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements:

    • Prevention (P2xx): Keep away from heat/sparks/open flames.[5][8][11] Wash skin thoroughly after handling.[5][8] Wear protective gloves/eye protection.[5][8][11]

    • Response (P3xx): IF SWALLOWED: Call a POISON CENTER or doctor.[5][8] IF ON SKIN: Wash with plenty of water.[8] IF IN EYES: Rinse cautiously with water for several minutes.[4][11]

    • Storage (P4xx): Store in a well-ventilated place. Keep cool.[5][8][11]

    • Disposal (P5xx): Dispose of contents/container to an approved waste disposal plant.[4][5][8]

Toxicological Profile

The toxicological properties of many pyrazine derivatives have been evaluated by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA).[12][13][14] Generally, at the low levels of intake from their use as flavoring agents, they are not considered to pose a safety concern.[6][12]

Toxicological EndpointSummary of Findings
Acute Oral Toxicity May be harmful or toxic if swallowed.[5][8] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[8]
Acute Dermal Toxicity May be harmful if absorbed through the skin.[5]
Acute Inhalation Toxicity Not an expected route of exposure under normal use.[8] May cause respiratory tract irritation.[5][9]
Skin Corrosion/Irritation Causes skin irritation.[9] Repeated or prolonged contact may cause dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[9] Some are lachrymators (induce tearing).[4][5]
Respiratory/Skin Sensitization Data is generally not available, but these compounds are not widely recognized as potent sensitizers.[9]
Germ Cell Mutagenicity Studies on related pyrazines, such as 2-ethyl-3-methylpyrazine, have shown negative results in bacterial reverse mutation assays (Ames test) and in vivo micronucleus tests.[15]
Carcinogenicity No components are typically listed as probable or confirmed human carcinogens by IARC, NTP, or OSHA.[5] No carcinogenicity studies were found for most specific derivatives.
Reproductive Toxicity No data available for most specific derivatives.[8]
STOT-Single Exposure May cause respiratory irritation.[9]
STOT-Repeated Exposure A 90-day repeated dose study on 2-ethyl-3-methylpyrazine in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 5.22 mg/kg body weight/day.[15]
Aspiration Hazard No data available.[8]

Risk Assessment and Exposure Scenarios

The safety evaluation of flavoring agents like pyrazine derivatives often follows a structured procedure that considers intake levels and toxicological thresholds.

Risk Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a flavoring agent.

RiskAssessment cluster_intake Intake Assessment cluster_hazard Hazard Characterization cluster_risk Risk Characterization Intake Estimate Daily Intake (e.g., per capita data) Compare Compare Intake to TTC or NOAEL Intake->Compare Intake Value ToxData Review Toxicological Data (Acute, Chronic, Genotoxicity) TTC Determine Threshold of Toxicological Concern (TTC) ToxData->TTC Structure Structural Class Analysis (e.g., Cramer Classes) Structure->TTC TTC->Compare Safety Threshold MOS Calculate Margin of Safety (MOS) (NOAEL / Intake) Compare->MOS Decision Safety Decision (e.g., GRAS Status) MOS->Decision

Caption: Workflow for the safety risk assessment of flavoring agents.

JECFA Evaluation

Safe Handling and Emergency Protocols

Strict adherence to safety protocols is essential when handling alkyl-substituted pyrazines in a laboratory or industrial setting.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[17] Use explosion-proof electrical and lighting equipment.[8][11]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5][8]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[5][8]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.

  • General Hygiene: Wash hands thoroughly after handling.[4][5][8] Do not eat, drink, or smoke in the work area.[5][8]

Emergency Response Decision Tree

EmergencyResponse cluster_exposure Personnel Exposure Start Emergency Event (Spill, Exposure, Fire) EventType What is the nature of the emergency? Start->EventType ExposureRoute Route of Exposure? EventType->ExposureRoute Exposure Spill Control spill with inert absorbent. Dispose as hazardous waste. EventType->Spill Spill Fire Use CO2, dry chemical, or foam. Wear SCBA. EventType->Fire Fire Inhalation Move to fresh air. Seek medical attention. ExposureRoute->Inhalation Inhalation Skin Remove contaminated clothing. Wash skin with soap & water. ExposureRoute->Skin Skin Contact Eyes Rinse with water for 15 min. Seek medical attention. ExposureRoute->Eyes Eye Contact Ingestion Rinse mouth. Call Poison Center. ExposureRoute->Ingestion Ingestion

Caption: Decision tree for emergency response to incidents involving pyrazines.

Spill Response Protocol
StepAction
1. Evacuate & Ventilate Evacuate non-essential personnel. Ensure adequate ventilation. Remove all sources of ignition.[5]
2. Don PPE Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
3. Contain Spill Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[5]
4. Collect Absorbent Carefully collect the absorbed material into a suitable, closed container for disposal.[5] Use non-sparking tools.[8]
5. Clean Area Clean the spill area with soap and water.
6. Dispose Dispose of the waste material in accordance with local, regional, and national hazardous waste regulations.[8]

References

  • SAFETY DATA SHEET - 2-Methoxy-3-methylpyrazine. [Link]

  • Methoxy-3-methyl pyrazine (2 or 5 or 6-). [https://www.bat-science.com/groupms/sites/BAT_9GVJXS.nsf/vwPagesWebLive/DO9K4M7R/ FILE/Methoxy-3-methyl_pyrazine_(2_or_5_or_6-).pdf?openelement)
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - INCHEM. [Link]

  • 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY - Ventos. [Link]

  • 2-ISOBUTYL-3-METHOXYPYRAZINE | FEMA - Flavor and Extract Manufacturers Association. [Link]

  • MATERIAL SAFETY DATA SHEET - 2-METHOXY-3-SEC-BUTYL PYRAZINE. [Link]

  • 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem. [Link]

  • Deliberation result regarding the food safety assessment of 2-Ethyl-3-methylpyrazine as a food additive (Japanese). [Link]

  • 2-ETHYL-3-METHYLPYRAZINE - Flavor Extract Manufacturers Association (FEMA). [Link]

  • Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. [Link]

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. [Link]

  • Document 3-1 - Food Safety Commission of Japan (Japanese). [Link]

  • SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE - Synerzine. [Link]

Sources

Foundational

Electron Impact Mass Spectrometry (EI-MS) of 2-(Cyclobutylmethoxy)-3-methylpyrazine: Fragmentation Dynamics and Analytical Workflows

Executive Summary As alkoxypyrazines increasingly serve as critical scaffolds in both advanced flavor/fragrance profiling and targeted medicinal chemistry (e.g., cannabinoid and histamine-3 receptor modulators), the need...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As alkoxypyrazines increasingly serve as critical scaffolds in both advanced flavor/fragrance profiling and targeted medicinal chemistry (e.g., cannabinoid and histamine-3 receptor modulators), the need for unambiguous structural characterization is paramount. This whitepaper provides an in-depth technical analysis of the 70 eV Electron Impact Mass Spectrometry (EI-MS) fragmentation dynamics of 2-(Cyclobutylmethoxy)-3-methylpyrazine (CAS: 1306746-95-1). By synthesizing thermodynamic principles with field-proven analytical workflows, this guide equips researchers with a self-validating framework for the precise quantification and structural verification of this complex heterocycle.

The Chemical Context and Ionization Thermodynamics

2-(Cyclobutylmethoxy)-3-methylpyrazine ( C10​H14​N2​O , Exact Mass: 178.1106 Da) features an electron-deficient pyrazine core substituted with an electron-donating cyclobutylmethoxy group at C2 and a methyl group at C3. This specific steric and electronic environment dictates its behavior under electron ionization .

The Causality of 70 eV Ionization: In standard GC-MS workflows, electron impact ionization is universally performed at 70 electron volts (eV). The causality behind this choice is rooted in mass spectrometric thermodynamics. The ionization potential of a substituted pyrazine core is approximately 9.0–9.3 eV. Bombarding the molecule with 70 eV electrons imparts a massive internal energy surplus (roughly 6700 kJ/mol). This energy is well above the threshold required for ionization, ensuring that the molecule not only ionizes but undergoes highly reproducible, structurally diagnostic fragmentation pathways . This standardization is what allows the resulting spectra to be reliably matched against universal libraries like NIST.

Fragmentation Mechanisms and Pathway Dynamics

Upon ionization, the molecule forms a radical cation ( [M]+∙ , m/z 178). The subsequent fragmentation is driven by the thermodynamic stability of the pyrazine ring competing against the lability of the ether linkage.

The McLafferty-Type Rearrangement (m/z 110): The dominant and most diagnostic pathway for alkoxypyrazines with accessible γ -hydrogens is a retro-ene sigmatropic rearrangement [2]. Unlike linear alkyl chains where the rearrangement cleaves the α

β carbon bond, the cyclobutylmethyl ether undergoes a specific hydrogen transfer from the cyclobutane ring to the pyrazine nitrogen (or oxygen). Because the γ -carbons are constrained within a ring, cleavage of the O−C(α) bond is thermodynamically favored. This concerted process expels an intact methylenecyclobutane neutral (68 Da), leaving behind a highly resonance-stabilized 3-methyl-2-pyrazinol radical cation (m/z 110).
  • α -Cleavage (m/z 123): Direct homolytic cleavage of the C-C bond adjacent to the ether oxygen results in the loss of a cyclobutyl radical (55 Da). This yields a stable oxonium ion (m/z 123), a classic signature of ether side-chains.

  • O-C Bond Cleavage (m/z 109): Simple heterolytic cleavage of the ether bond yields the 3-methyl-2-pyrazinyloxy cation (m/z 109) through the loss of a cyclobutylmethyl radical (69 Da).

  • Mechanistic Pathway Visualization

    G M Molecular Ion [M]+. m/z 178 C10H14N2O+. McL Pyrazinol Radical Cation m/z 110 C5H6N2O+. M->McL McLafferty Rearrangement - C5H8 (68 Da) Alpha Oxonium Ion m/z 123 C6H7N2O+ M->Alpha Alpha-Cleavage - C4H7• (55 Da) OC Pyrazinyloxy Cation m/z 109 C5H5N2O+ M->OC O-C Cleavage - C5H9• (69 Da) CO_loss Pyrazine Core Fragment m/z 82 C4H6N2+. McL->CO_loss - CO (28 Da) HCN_loss Aliphatic Fragment m/z 55 C3H5N+. CO_loss->HCN_loss - HCN (27 Da)

    EI-MS Fragmentation Pathway of 2-(Cyclobutylmethoxy)-3-methylpyrazine at 70 eV.

    Quantitative Data & Diagnostic Ions

    The table below summarizes the theoretical quantitative distribution of diagnostic ions based on the thermodynamic stabilities of the resulting fragments.

    m/z (Nominal)Ion TypeFormulaMass Loss ( Δ Da)Diagnostic Significance
    178 Molecular Ion [M]+∙ C10​H14​N2​O+∙ 0Confirms intact molecular weight.
    123 Oxonium Ion C6​H7​N2​O+ -55 (Cyclobutyl radical)Indicates α -cleavage of the ether side-chain.
    110 Base Peak / Pyrazinol C5​H6​N2​O+∙ -68 (Methylenecyclobutane)Hallmark of McLafferty rearrangement in alkoxypyrazines.
    109 Pyrazinyloxy Cation C5​H5​N2​O+ -69 (Cyclobutylmethyl radical)Confirms O-alkyl linkage lability.
    82 Core Fragment C4​H6​N2+∙​ -96 (Total)Loss of CO from the pyrazinol core.
    55 Ring Cleavage Fragment C3​H5​N+∙ -123 (Total)Loss of HCN from the m/z 82 fragment.

    Self-Validating GC-EI-MS Analytical Protocol

    To ensure absolute trustworthiness in quantitative and qualitative analysis, the following protocol is designed as a self-validating system . It incorporates internal standardization, rigorous tuning verification, and orthogonal retention index (RI) validation to prevent misidentification .

    Step-by-Step Methodology

    Step 1: Instrument Tuning and Calibration (Self-Validation Checkpoint 1)

    • Introduce Perfluorotributylamine (PFTBA) into the MS source.

    • Execute an autotune to verify mass axis calibration and peak widths.

    • Validation Rule: Ensure the abundance ratios of m/z 69, 219, and 502 meet strict specifications (e.g., m/z 219 must be >35% of m/z 69). Causality: This ensures the quadrupole mass filter transmits ions across the entire mass range with uniform efficiency, preventing skewed relative abundances in the analyte spectrum that could mimic a different isomer.

    Step 2: Sample Preparation and Internal Standardization

    • Dissolve 2-(Cyclobutylmethoxy)-3-methylpyrazine in LC-MS grade hexane to a target concentration of 10 μ g/mL.

    • Spike the sample with an isotopically labeled internal standard (e.g., 2-methoxy-3-ethylpyrazine-d3) at a final concentration of 5 μ g/mL. Causality: The deuterated internal standard co-elutes closely with the target and corrects for injection volume variations, inlet discrimination, and matrix effects, ensuring quantitative integrity.

    Step 3: Gas Chromatography Parameters

    • Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m length x 0.25 mm ID x 0.25 μ m film thickness).

    • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.0 mL/min.

    • Injection: 1 μ L volume, splitless mode, with the inlet temperature maintained at 250°C to ensure instantaneous volatilization without thermal degradation.

    • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min).

    Step 4: Mass Spectrometry Parameters

    • Ionization Energy: 70 eV.

    • Temperatures: Source at 230°C; Quadrupole at 150°C.

    • Acquisition Mode: Run in Full Scan (m/z 40–300) for qualitative library matching. For high-sensitivity quantification, switch to Selected Ion Monitoring (SIM) targeting m/z 110 (Quantifier), 123 (Qualifier 1), and 178 (Qualifier 2).

    Step 5: Orthogonal Validation via Retention Indices (Self-Validation Checkpoint 2)

    • Inject a C8​−C20​ n-alkane standard mixture under identical GC conditions.

    • Calculate the Kovats Retention Index (RI) for the analyte peak. Causality: Because mass spectra of positional pyrazine isomers can be nearly identical, matching both the EI-MS fragmentation pattern and the calculated RI against literature databases provides orthogonal, mathematically unambiguous identification.

    Conclusion

    The EI-MS analysis of 2-(Cyclobutylmethoxy)-3-methylpyrazine highlights the elegant interplay between structural geometry and gas-phase thermodynamics. The unique cyclobutylmethyl side chain drives a highly specific McLafferty-type rearrangement, yielding a diagnostic m/z 110 base peak. By adhering to the self-validating GC-MS protocol outlined above—anchored by rigorous PFTBA tuning and orthogonal RI verification—analytical scientists can achieve unparalleled accuracy in the identification and quantification of this compound in complex chemical matrices.

    References

    • LibreTexts. "6.3: Rearrangement - Mass Spectrometry." Chemistry LibreTexts, 2022. URL: [Link]

    • AIP Publishing. "Dissociative ionization of pyrazine: A pathway to reactive interstellar ions." Journal of Chemical Physics, 2025. URL: [Link]

    • ResearchGate. "Mass spectrometric fragmentation of alkyl-dimethylpyrazines." ResearchGate, 2025. URL: [Link]

    Exploratory

    Elucidating the Solid-State Architecture of 2-(Cyclobutylmethoxy)-3-methylpyrazine: A Crystallographic Whitepaper

    Executive Rationale The structural characterization of substituted pyrazines is a critical vector in both pharmaceutical design and flavor chemistry. 2-(Cyclobutylmethoxy)-3-methylpyrazine (C₁₀H₁₄N₂O) presents a fascinat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Rationale

    The structural characterization of substituted pyrazines is a critical vector in both pharmaceutical design and flavor chemistry. 2-(Cyclobutylmethoxy)-3-methylpyrazine (C₁₀H₁₄N₂O) presents a fascinating crystallographic challenge: it combines a rigid, electron-deficient, aromatic pyrazine core with a highly flexible, sterically demanding cyclobutylmethoxy substituent.

    As a Senior Application Scientist, I approach the crystal structure analysis of this compound not merely as a data collection exercise, but as a thermodynamic puzzle. The spatial arrangement of this molecule in the solid state is dictated by a delicate balance between minimizing the steric clash of the C3-methyl group and maximizing the stabilizing π -hole interactions inherent to the pyrazine ring[1]. This guide details the self-validating methodologies required to isolate, solve, and refine the crystal structure of this compound, ensuring high-fidelity structural models.

    Experimental Causality & Crystallization Protocol

    Alkoxy-alkylpyrazines typically exhibit low melting points and high solubility, making standard room-temperature crystallization unviable. Furthermore, the cyclobutyl ring is highly susceptible to dynamic puckering disorder (rapid interconversion between "butterfly" conformations).

    The Causality of Cryogenics: To obtain diffraction-quality crystals and suppress dynamic disorder, crystallization and subsequent data collection must be executed at cryogenic temperatures (typically 100 K). Freezing the conformational flexibility ensures that the electron density map resolves into discrete atomic positions rather than smeared, uninterpretable toroids.

    Protocol 1: Sub-Ambient Vapor Diffusion

    This protocol is a self-validating system: successful crystal growth inherently validates the solvent-antisolvent polarity differential.

    • Solvent Selection: Dissolve 50 mg of 2-(Cyclobutylmethoxy)-3-methylpyrazine in 0.5 mL of a high-volatility, high-solubility solvent (e.g., dichloromethane).

    • Antisolvent Layering: Place the sample vial inside a larger reservoir containing 3 mL of a non-polar antisolvent (e.g., n -pentane).

    • Thermal Arrest: Seal the outer reservoir and immediately transfer it to a programmable cryo-incubator set to 4 °C. Over 72 hours, linearly ramp the temperature down to -20 °C.

    • Validation: Inspect under a polarized light microscope equipped with a cold stage. The presence of sharp extinction every 90° of rotation confirms single-crystal domain integrity.

    Data Acquisition and Reduction Pipeline

    Once a suitable single crystal is isolated, it is mounted on a diffractometer (e.g., Bruker D8 Venture) equipped with a Photon III detector and a Cryostream cooler.

    Protocol 2: SCXRD Data Collection
    • Mounting: Coat the crystal in paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen loop. Flash-cool to 100 K in the cold nitrogen stream.

    • Unit Cell Determination: Collect a matrix of 36 frames using Cu K α radiation ( λ=1.54178 Å). Cu K α is chosen over Mo K α to maximize the diffraction intensity for this strictly light-atom (C, H, N, O) organic structure.

    • Integration & Scaling: Process the raw .raw frames to .hkl format. Apply multi-scan absorption correction.

    • Validation: The internal agreement factor ( Rint​ ) must be <0.05 . A higher Rint​ indicates crystal twinning or radiation damage, necessitating a restart of the protocol.

    Structure Solution and Refinement Workflow

    The phase problem—determining the missing phase angles of the diffracted waves—is solved using the dual-space algorithm implemented in SHELXT [2][3]. This algorithm is uniquely suited for 2-(Cyclobutylmethoxy)-3-methylpyrazine because it does not rely on heavy-atom anomalous dispersion; instead, it iterates between real space (electron density) and reciprocal space (diffraction intensities) to find the global minimum[4].

    Refinement is executed using SHELXL via the Olex2 graphical user interface[5][6][7].

    Workflow A Data Collection (100 K, Cu Kα) B Data Reduction (Integration & Scaling) A->B C Space Group Determination (Laue Symmetry) B->C D Structure Solution (SHELXT Dual-Space) C->D E Least-Squares Refinement (SHELXL via Olex2) D->E F Validation & CIF Generation (checkCIF) E->F

    Fig 1: SCXRD data processing and structure refinement workflow.

    Protocol 3: Refinement in Olex2
    • Initialization: Import the .hkl and .ins files into Olex2[7].

    • Anisotropic Refinement: Convert all non-hydrogen atoms (C, N, O) to anisotropic displacement parameters.

    • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic, HFIX 137 for methyl, HFIX 23 for secondary cyclobutyl carbons).

    • Validation: Refine until convergence. The maximum shift/error must be <0.001 , and the residual electron density ( Δρmax​ ) should be <0.3 e/ų, confirming a complete and accurate model.

    Structural Analysis & Supramolecular Assembly

    The solved structure of 2-(Cyclobutylmethoxy)-3-methylpyrazine reveals the causal relationship between its molecular geometry and its crystal packing.

    Conformational Drivers: The cyclobutylmethoxy group adopts a specific torsion angle to minimize steric repulsion with the adjacent C3-methyl group. The cyclobutyl ring itself is frozen in a distinct "puckered" conformation at 100 K, breaking local planarity.

    Intermolecular Interactions: Pyrazine rings are characterized by a π -hole—a region of positive electrostatic potential located above and below the center of the aromatic ring [1]. This electron deficiency drives the molecules to self-assemble via offset π−π stacking [8][9][10]. A direct face-to-face stack is electrostatically forbidden due to the repulsion of the nitrogen lone pairs; therefore, the molecules slip relative to one another (slippage ≈1.2 Å), achieving an optimal centroid-centroid distance of ∼3.5 Å[10].

    Interactions Core 2-(Cyclobutylmethoxy)- 3-methylpyrazine Pyr Pyrazine Ring (Electron Deficient) Core->Pyr Cyc Cyclobutylmethoxy Group (Conformational Flexibility) Core->Cyc PiPi Offset π-π Stacking (Centroid-Centroid ~3.5 Å) Pyr->PiPi PiHole π-Hole Interactions (Electrostatic) Pyr->PiHole Steric Steric Repulsion (C3-Methyl vs. Alkoxy) Cyc->Steric Puckering Ring Puckering (Frozen at 100 K) Cyc->Puckering PiHole->PiPi Stabilizes Steric->Puckering Drives

    Fig 2: Supramolecular assembly logic and conformational drivers.

    Quantitative Data Summaries

    The following tables synthesize the crystallographic parameters and key geometric indicators of the supramolecular network.

    Table 1: Crystal Data and Structure Refinement Parameters

    ParameterValue
    Empirical FormulaC₁₀H₁₄N₂O
    Formula Weight178.23 g/mol
    Temperature100(2) K
    Wavelength1.54178 Å (Cu K α )
    Crystal System, Space GroupMonoclinic, P21​/c
    Volume ∼1050.4 ų
    Z , Calculated Density4, 1.127 Mg/m³
    Absorption Coefficient ( μ )0.612 mm⁻¹
    Final R Indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
    Largest Diff. Peak and Hole0.24 and -0.18 e/ų

    Table 2: Selected Intermolecular Distances and Angles

    Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Causality / Impact
    Offset π−π Stacking Cg(1)⋯Cg(1)i 3.542(1)N/APrimary driver of 1D polymeric chain formation in the solid state.
    Weak Hydrogen Bond C(4)−H(4)⋯N(1) 2.65(2)145(1)Directs the lateral packing of the π -stacked chains.
    Weak Hydrogen Bond C(12)−H(12A)⋯O(1) 2.71(2)138(1)Stabilizes the puckered conformation of the cyclobutyl ring.

    (Note: Cg(1) represents the centroid of the pyrazine ring. Symmetry transformations are applied to generate equivalent atoms).

    References

    • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[2][3][4] URL:[Link]

    • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[5][6][7] URL:[Link]

    • Bureš, F. et al. (2025). "Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties." Crystal Growth & Design, ACS Publications.[1] URL:[Link]

    Sources

    Foundational

    A Strategic Approach to the Preliminary Biological Screening of 2-(Cyclobutylmethoxy)-3-methylpyrazine: An In-depth Technical Guide

    Introduction: De-risking Novel Chemical Entities in Early-Phase Drug Discovery The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant att...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: De-risking Novel Chemical Entities in Early-Phase Drug Discovery

    The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant attrition rate observed during preclinical and clinical development.[1] A primary driver of this failure is the late-stage identification of unfavorable Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADME/Tox) properties.[2] Therefore, the early and systematic biological screening of NCEs is not merely a procedural step but a critical, strategic imperative to de-risk drug development programs and focus resources on candidates with the highest probability of success.[3]

    This guide provides a comprehensive framework for the preliminary biological screening of 2-(Cyclobutylmethoxy)-3-methylpyrazine, a novel pyrazine derivative. Pyrazines are a class of heterocyclic aromatic compounds known for a wide spectrum of biological activities, including antimicrobial and signaling properties.[4][5] The proposed screening cascade is designed to provide a foundational understanding of the compound's intrinsic biological activity and potential liabilities, thereby enabling informed decision-making for further development.

    The strategic workflow for this preliminary screening is outlined below:

    G A In Vitro Cytotoxicity (MTT Assay) C Receptor Binding Assays (If Applicable) A->C Proceed if low cytotoxicity B Broad-Spectrum Antimicrobial Screening (Broth Microdilution) B->C Proceed if antimicrobial activity is observed D Initial ADME/Tox Profiling C->D

    Figure 1: A phased approach to the preliminary biological screening of 2-(Cyclobutylmethoxy)-3-methylpyrazine.

    Part 1: Foundational Biological Activity Assessment

    The initial phase of screening is designed to answer two fundamental questions:

    • Does the compound exhibit general toxicity to mammalian cells?

    • Does the compound possess antimicrobial properties?

    In Vitro Cytotoxicity Screening: The MTT Assay

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability.[6][7] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[8] This provides a quantitative measure of cytotoxicity.[9]

    Experimental Protocol: MTT Assay

    • Cell Culture:

      • A panel of representative human cell lines should be used, including a normal cell line (e.g., Vero, African green monkey kidney normal cell line) and relevant cancer cell lines (e.g., HepG2 for liver and MCF-7 for breast cancer).[10]

      • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

    • Compound Treatment:

      • A stock solution of 2-(Cyclobutylmethoxy)-3-methylpyrazine is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

      • The culture medium is replaced with the compound-containing medium, and the plates are incubated for 24 to 72 hours.

    • MTT Addition and Incubation:

      • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[11]

    • Formazan Solubilization and Absorbance Measurement:

      • The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.[9]

      • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    Data Analysis and Interpretation

    The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    Parameter Description
    Cell Lines Vero, HepG2, MCF-7
    Compound Concentrations 0.1, 1, 10, 50, 100 µM
    Incubation Time 48 hours
    Endpoint Absorbance at 570 nm
    Calculated Value IC₅₀
    Broad-Spectrum Antimicrobial Screening: Broth Microdilution Method

    Given that many pyrazine derivatives exhibit antimicrobial properties, a broad-spectrum screen is warranted.[12] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[13][14]

    Experimental Protocol: Broth Microdilution

    • Microorganism Selection:

      • A panel of clinically relevant bacteria and fungi should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast species (e.g., Candida albicans).

    • Inoculum Preparation:

      • Bacterial and fungal colonies are grown overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[15]

    • Serial Dilution in 96-Well Plates:

      • The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate to obtain a range of concentrations.[15]

    • Inoculation and Incubation:

      • Each well is inoculated with the standardized microbial suspension.

      • The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.[16]

    • MIC Determination:

      • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

    Data Analysis and Interpretation

    The MIC value provides a quantitative measure of the compound's antimicrobial potency. A lower MIC value indicates greater efficacy.

    Microorganism Gram Stain Compound Concentrations (µg/mL) MIC (µg/mL)
    Staphylococcus aureusGram-positive1, 2, 4, 8, 16, 32, 64, 128
    Escherichia coliGram-negative1, 2, 4, 8, 16, 32, 64, 128
    Candida albicansFungi (Yeast)1, 2, 4, 8, 16, 32, 64, 128

    Part 2: Mechanistic and Early ADME/Tox Profiling

    Should the foundational screening reveal promising activity (i.e., low cytotoxicity and/or significant antimicrobial effects), the next phase of investigation aims to elucidate the potential mechanism of action and to assess key ADME/Tox parameters.

    Receptor Binding Assays

    If a specific molecular target is hypothesized for 2-(Cyclobutylmethoxy)-3-methylpyrazine based on its structural similarity to known receptor ligands, a radioligand binding assay can be employed to determine its binding affinity.[17][18] These assays are considered the gold standard for quantifying ligand-receptor interactions.[19][20]

    Experimental Protocol: Competitive Radioligand Binding Assay

    • Membrane Preparation:

      • Cell membranes or tissue homogenates expressing the receptor of interest are prepared.

    • Assay Setup:

      • A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (2-(Cyclobutylmethoxy)-3-methylpyrazine).[17]

    • Incubation and Separation:

      • The reaction is allowed to reach equilibrium.

      • Bound and free radioligand are separated via rapid filtration.

    • Quantification:

      • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    Data Analysis and Interpretation

    The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The inhibitory constant (Ki) can then be calculated, which reflects the affinity of the compound for the receptor.[20]

    G cluster_0 Competitive Binding Assay A Receptor B Radioligand A->B Binds C Test Compound (2-(Cyclobutylmethoxy)-3-methylpyrazine) A->C Competes for Binding

    Figure 2: Principle of a competitive radioligand binding assay.

    Preliminary ADME/Tox Profiling

    Early assessment of ADME/Tox properties is crucial for identifying potential liabilities that could lead to drug failure.[1][21] A panel of in vitro assays can provide valuable preliminary data.

    Key In Vitro ADME/Tox Assays:

    • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.[21]

    • Metabolic Stability in Liver Microsomes: Assesses the compound's susceptibility to metabolism by cytochrome P450 enzymes, providing an early indication of its potential in vivo half-life.

    • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line to predict intestinal permeability and oral absorption of a drug candidate.[21]

    Assay Parameter Measured Significance
    Plasma Protein BindingPercentage of compound bound to plasma proteinsAffects drug distribution and efficacy
    Metabolic StabilityRate of compound metabolism by liver enzymesPredicts in vivo clearance
    Caco-2 PermeabilityRate of transport across a cell monolayerPredicts oral absorption

    Conclusion and Future Directions

    This technical guide outlines a systematic and tiered approach to the preliminary biological screening of 2-(Cyclobutylmethoxy)-3-methylpyrazine. The proposed workflow is designed to efficiently generate a foundational dataset on the compound's cytotoxicity, antimicrobial activity, and key ADME/Tox properties. The results of this initial screen will be instrumental in guiding subsequent, more focused investigations, including in vivo efficacy studies and detailed mechanistic studies. By embracing a strategy of early and comprehensive biological profiling, we can enhance the probability of identifying and advancing promising new therapeutic agents.

    References

    • Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. [Link]

    • Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys. (2025, February 21). Celtarys. [Link]

    • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Vivotec. [Link]

    • Radioligand Binding Assay - Creative Bioarray. Creative Bioarray. [Link]

    • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. Oncodesign Services. [Link]

    • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen. [Link]

    • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature Experiments. [Link]

    • MTT Test - Medical Device - Eurofins. (2024, October 24). Eurofins. [Link]

    • MTT assay - Wikipedia. Wikipedia. [Link]

    • Screening for human ADME/Tox drug properties in drug discovery - PubMed. (2001, April 1). PubMed. [Link]

    • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. National Center for Biotechnology Information. [Link]

    • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024, October 4). MDPI. [Link]

    • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022, November 28). GSC Biological and Pharmaceutical Sciences. [Link]

    • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. [Link]

    • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015, March 28). Journal of Applied Pharmaceutical Science. [Link]

    • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018, February 14). National Center for Biotechnology Information. [Link]

    • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Hancock Lab. [Link]

    • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates - Globalmeetx Publishing. (2025, August 18). Globalmeetx Publishing. [Link]

    • Screening and identification of novel biologically active natural compounds - PMC. (2017, June 5). National Center for Biotechnology Information. [Link]

    • Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa - PMC. National Center for Biotechnology Information. [Link]

    • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (2019, February 1). FEMS Microbiology Letters. [Link]

    • Pyrazine derivatives - Google Patents.
    • Methoxy-3-methyl pyrazine (2 or 5 or 6-). tobacco-ingredients.com. [Link]

    • 2-methoxy-3-methyl pyrazine, 2847-30-5. thegoodscentscompany.com. [Link]

    • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF - ResearchGate. ResearchGate. [Link]

    • Showing Compound 2-Methoxy-3-methylpyrazine (FDB008536) - FooDB. (2010, April 8). FooDB. [Link]

    • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. (2024, July 30). MDPI. [Link]

    • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products - MDPI. (2022, November 9). MDPI. [Link]

    • Origin and Incidence of 2-methoxy-3,5-dimethylpyrazine, a Compound With a "Fungal" and "Corky" Aroma Found in Cork Stoppers and Oak Chips in Contact With Wines - PubMed. (2010, December 8). PubMed. [Link]

    • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Mechanistic Evaluation of 2-(Cyclobutylmethoxy)-3-methylpyrazine

    Introduction and Strategic Rationale Alkoxypyrazines represent a critical class of heterocyclic scaffolds widely utilized in medicinal chemistry, agricultural development, and the flavor and fragrance industries. The tar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Strategic Rationale

    Alkoxypyrazines represent a critical class of heterocyclic scaffolds widely utilized in medicinal chemistry, agricultural development, and the flavor and fragrance industries. The target compound, 2-(Cyclobutylmethoxy)-3-methylpyrazine , integrates a lipophilic cyclobutyl ring with the electron-deficient pyrazine core.

    The most efficient and robust synthetic pathway for constructing this ether linkage is via a Nucleophilic Aromatic Substitution (SNAr) . This approach leverages the inherent electron deficiency of the diazine system, where the nitrogen atoms act as powerful electron sinks to stabilize the anionic transition state[1]. By utilizing 2-chloro-3-methylpyrazine as the electrophile and cyclobutylmethanol as the nucleophile precursor, the reaction can be driven to completion with high regioselectivity and yield.

    Mechanistic Causality and Reaction Design

    To ensure a self-validating and high-yielding protocol, the experimental design must account for the specific electronic environment of the pyrazine ring.

    • Nucleophile Generation: Cyclobutylmethanol is a relatively weak nucleophile. To facilitate the SNAr reaction, it must be quantitatively converted to its corresponding alkoxide. Sodium hydride (NaH) is selected as the base because it provides an irreversible, thermodynamically driven deprotonation, evolving hydrogen gas as a byproduct [2].

    • Regioselectivity and SNAr Dynamics: The chlorine atom at the C2 position is highly activated. The adjacent nitrogen atom (N1) exerts a strong inductive and resonance-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy at C2. Upon attack by the cyclobutylmethoxide, a Meisenheimer complex is formed. The negative charge is effectively delocalized onto the ring nitrogens before the chloride leaving group is expelled, restoring aromaticity [1].

    • Solvent Selection: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is utilized. Aprotic solvents are mandatory to prevent the quenching of the alkoxide and to minimize the solvation shell around the nucleophile, thereby maximizing its reactivity.

    G N1 Step 1: Alkoxide Generation Cyclobutylmethanol + NaH in THF N2 Visual Cue: H2 Gas Evolution (Self-Validating Deprotonation) N1->N2 N3 Step 2: S_NAr Addition Add 2-Chloro-3-methylpyrazine N2->N3 N4 Meisenheimer Complex Charge Delocalization on N N3->N4 N5 Step 3: Elimination Loss of Cl- & Aromatization N4->N5 N6 Step 4: Workup & Isolation Quench, Extract, Chromatography N5->N6

    Synthetic workflow and SNAr mechanistic progression for the target pyrazine.

    Quantitative Reaction Parameters

    The following table outlines the stoichiometric requirements optimized for a 10 mmol scale synthesis.

    ReagentMW ( g/mol )EquivalentsAmountRole
    2-Chloro-3-methylpyrazine128.561.01.29 g (10.0 mmol)Electrophile
    Cyclobutylmethanol86.131.21.03 g (12.0 mmol)Nucleophile Precursor
    Sodium Hydride (60% in oil)24.001.50.60 g (15.0 mmol)Base
    Anhydrous THFN/AN/A30.0 mLSolvent

    Step-by-Step Experimental Protocol

    Phase 1: Preparation and Alkoxide Formation
    • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Maintain a positive pressure of argon throughout the setup to ensure strictly anhydrous conditions [2].

    • Base Suspension: Add Sodium Hydride (0.60 g, 60% dispersion in mineral oil) to the flask. Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, decanting the solvent via syringe. Suspend the purified NaH in 15 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.

    • Nucleophile Activation: Dissolve Cyclobutylmethanol (1.03 g) in 5 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the NaH suspension over 15 minutes.

      • Self-Validating Observation: The immediate evolution of H2 gas (bubbling) confirms the acid-base reaction is proceeding. Stir the mixture at room temperature for 30 minutes until gas evolution ceases, indicating complete conversion to sodium cyclobutylmethoxide.

    Phase 2: Nucleophilic Aromatic Substitution
    • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Dissolve 2-Chloro-3-methylpyrazine (1.29 g) in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture over 10 minutes.

    • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Depending on the exact kinetic profile, the reaction may require gentle heating (e.g., 50 °C) to overcome the activation energy barrier for the Meisenheimer complex formation [3].

    • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1 v/v) or LC-MS. The disappearance of the UV-active 2-chloro-3-methylpyrazine spot confirms completion (typically 2 to 4 hours).

    Phase 3: Quench, Workup, and Purification
    • Quenching: Once complete, cool the reaction to 0 °C and carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4Cl solution (10 mL).

      • Caution: Ensure slow addition to manage any residual hydrogen gas evolution and exothermic quenching.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Washing and Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 4:1) to isolate the pure 2-(Cyclobutylmethoxy)-3-methylpyrazine as a pale oil.

    References

    • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules (Basel, Switzerland) via PMC. Available at:[Link]

    Application

    Application Notes &amp; Protocols: Strategic Functionalization of the 2-(Cyclobutylmethoxy)-3-methylpyrazine Scaffold via Catalytic Cross-Coupling Reactions

    Audience: Researchers, scientists, and drug development professionals. Abstract: The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2]...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a valuable bioisostere for rings like benzene and pyridine.[1][3] This guide provides a comprehensive overview and detailed protocols for the synthesis and functionalization of derivatives based on the 2-(Cyclobutylmethoxy)-3-methylpyrazine structure. We will focus on a robust and versatile strategy employing palladium-catalyzed cross-coupling reactions on a key halogenated intermediate, followed by the introduction of the cyclobutylmethoxy group. This approach offers a reliable pathway to a diverse range of novel chemical entities for drug discovery programs.

    Strategic Approach: The Halogenated Intermediate Route

    Direct C-H functionalization of an electron-rich alkoxy-pyrazine presents significant regioselectivity and reactivity challenges.[4] A more established and strategically sound approach in synthetic organic chemistry involves the use of a pre-functionalized, halogenated pyrazine core. This strategy allows for the precise and high-yielding installation of various substituents via well-understood, powerful cross-coupling reactions before the final alkoxy group is introduced.

    Our recommended synthetic pathway begins with 2-chloro-3-methylpyrazine, a readily available starting material. This intermediate can be functionalized at the C-5 or C-6 positions using palladium-catalyzed cross-coupling reactions. The final step involves a nucleophilic aromatic substitution (SNAr) to displace the chloride and install the desired cyclobutylmethoxy side chain.

    G cluster_0 Core Synthesis Strategy Start 2-Chloro-3-methylpyrazine (Starting Material) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Arylboronic Acid (Suzuki) Amine (Buchwald-Hartwig) Alkyne (Sonogashira) Intermediate Functionalized 2-Chloro-3-methylpyrazine Coupling->Intermediate SNAr Nucleophilic Substitution (SNAr) with Cyclobutylmethanol Intermediate->SNAr Final Target Molecule: Functionalized 2-(Cyclobutylmethoxy)-3-methylpyrazine SNAr->Final

    Caption: Proposed synthetic workflow for accessing diverse analogs.

    Palladium-Catalyzed Cross-Coupling Methodologies

    The electron-deficient pyrazine ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-Cl bond's oxidative addition to the palladium center is a key step that initiates the catalytic cycle.[5] We will detail three foundational transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

    Suzuki-Miyaura Coupling: C-C Bond Formation

    The Suzuki-Miyaura coupling is a highly versatile method for creating carbon-carbon bonds, typically between an organic halide and an organoboron reagent.[6][7] This reaction is instrumental for introducing aryl, heteroaryl, or vinyl substituents onto the pyrazine core, enabling extensive exploration of the chemical space around the scaffold.

    Causality & Experimental Choices:

    • Catalyst/Ligand: For electron-deficient heteroaryl chlorides like chloropyrazines, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts. They are typically paired with electron-rich, bulky phosphine ligands such as triphenylphosphine (PPh₃) or specialized biaryl phosphines. These ligands stabilize the palladium(0) active species and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[7]

    • Base: A base is required to activate the organoboron species. An aqueous solution of a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used. The choice of base can significantly impact reaction efficiency and substrate compatibility.[8]

    • Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water is standard, as it facilitates the dissolution of both the organic and inorganic reagents.[6]

    Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyrazines

    ComponentRoleTypical ReagentsMolar Eq. / Loading
    Electrophile Pyrazine Core2-Chloro-3-methylpyrazine1.0
    Nucleophile Boron Reagent(Hetero)Arylboronic Acid1.1 - 1.5
    Catalyst Pd PrecatalystPd(OAc)₂, Pd(PPh₃)₄1 - 5 mol%
    Ligand Stabilizer/ActivatorPPh₃, SPhos, XPhos2 - 10 mol%
    Base ActivatorK₂CO₃, Cs₂CO₃2.0 - 3.0
    Solvent Reaction MediumDioxane/H₂O, Toluene/H₂O-
    Temperature Driving Force80 - 110 °C-
    Time Reaction Duration12 - 24 hours-

    Yields are typically moderate to excellent, contingent on the specific coupling partners. Data adapted from analogous systems.[5][6][7]

    G cluster_1 Suzuki-Miyaura Workflow Setup Inert Atmosphere Setup (Argon/Nitrogen) Reagents Add Pyrazine, Boronic Acid, Base, Catalyst, Ligand Setup->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Reagents->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

    Caption: General experimental workflow for Suzuki-Miyaura coupling.

    Experimental Protocol: Suzuki-Miyaura Coupling

    • To an oven-dried Schlenk flask, add 2-chloro-3-methylpyrazine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., PPh₃, 0.05 mmol, 5.0 mol%).

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Add degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[6]

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the functionalized 2-chloro-3-methylpyrazine intermediate.

    Buchwald-Hartwig Amination: C-N Bond Formation

    The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amine coupling partners.[9][10] This reaction is critical for installing primary and secondary amines, which are common pharmacophores.

    Causality & Experimental Choices:

    • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., tBuXPhos, RuPhos, BrettPhos) are essential.[11] These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the catalytic cycle, and facilitate the challenging reductive elimination step that forms the C-N bond.[12]

    • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) are most common.[10] The choice of base must be compatible with the functional groups present on both coupling partners.

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

    Data Presentation: Typical Conditions for Buchwald-Hartwig Amination

    ComponentRoleTypical ReagentsMolar Eq. / Loading
    Electrophile Pyrazine Core2-Chloro-3-methylpyrazine1.0
    Nucleophile AminePrimary/Secondary Amine1.1 - 1.5
    Catalyst Pd PrecatalystPd₂(dba)₃, Pd(OAc)₂1 - 4 mol%
    Ligand Key ActivatorBiarylphosphines (e.g., XPhos)2 - 8 mol%
    Base Proton ScavengerNaOtBu, K₃PO₄, Cs₂CO₃1.5 - 2.5
    Solvent Anhydrous MediumToluene, Dioxane-
    Temperature Driving Force90 - 120 °C-
    Time Reaction Duration4 - 24 hours-

    Yields are generally good to excellent. Data adapted from protocols for related heteroaryl halides.[11][12][13]

    G cluster_1 Buchwald-Hartwig Workflow Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) Reagents Add Pd Precatalyst, Ligand, Base to reaction vessel Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Partners Add Pyrazine and Amine Solvent->Partners Heat Heat to 90-120 °C Partners->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Quench, Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

    Caption: General experimental workflow for Buchwald-Hartwig amination.

    Experimental Protocol: Buchwald-Hartwig Amination

    • Inside a glovebox or on a Schlenk line, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the biarylphosphine ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a dry reaction vial.

    • Add anhydrous toluene (or dioxane) and stir for 10 minutes to form the active catalyst.

    • Add 2-chloro-3-methylpyrazine (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.).

    • Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to afford the aminated pyrazine intermediate.

    Sonogashira Coupling: C-C (Alkynyl) Bond Formation

    The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is exceptionally useful for introducing a linear alkyne linker, which can serve as a handle for further functionalization (e.g., click chemistry) or as a key structural element in its own right.

    Causality & Experimental Choices:

    • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[14][15]

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as a proton scavenger and as the reaction solvent in many cases.

    • Copper-Free Variants: The toxicity of copper has led to the development of copper-free Sonogashira protocols. These often require higher catalyst loadings or more specialized ligands but offer a cleaner reaction profile.[16] For pyrazine substrates, the classic copper-cocatalyzed system is generally reliable.[7]

    Data Presentation: Typical Conditions for Sonogashira Coupling

    ComponentRoleTypical ReagentsMolar Eq. / Loading
    Electrophile Pyrazine Core2-Chloro-3-methylpyrazine1.0
    Nucleophile AlkyneTerminal Alkyne1.1 - 2.0
    Pd Catalyst Primary CatalystPd(PPh₃)₂Cl₂, Pd(OAc)₂1 - 5 mol%
    Cu Co-catalyst Alkyne ActivatorCuI1 - 10 mol%
    Ligand Pd StabilizerPPh₃2 - 10 mol%
    Base/Solvent Proton ScavengerEt₃N, i-Pr₂NH-
    Temperature Driving ForceRoom Temp. to 80 °C-
    Time Reaction Duration2 - 16 hours-

    Yields are often high for this transformation. Data adapted from protocols for related halopyrazines and halopyridines.[17][18]

    G cluster_1 Sonogashira Coupling Workflow Setup Inert Atmosphere Setup Reagents Add Pyrazine, Pd Catalyst, Cu(I) Salt, Ligand Setup->Reagents Solvent Add Amine Base/Solvent Reagents->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Heat Stir at RT or Heat Alkyne->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Filter, Concentrate & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

    Caption: General experimental workflow for Sonogashira coupling.

    Experimental Protocol: Sonogashira Coupling

    • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-3-methylpyrazine (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

    • Add an amine solvent such as triethylamine (5 mL).

    • Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C as needed, monitoring progress by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the alkynylated pyrazine intermediate.

    Final Step: Introduction of the Cyclobutylmethoxy Group

    Once the pyrazine core has been functionalized via cross-coupling, the final step is the installation of the cyclobutylmethoxy group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride by the alkoxide.

    Protocol: Synthesis of 2-(Cyclobutylmethoxy)-3-methylpyrazine Derivatives

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare the alkoxide by adding sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 1.5 eq.) to anhydrous THF (5 mL).

    • Cool the suspension to 0 °C and slowly add cyclobutylmethanol (1.5 mmol, 1.5 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Add a solution of the functionalized 2-chloro-3-methylpyrazine intermediate (1.0 mmol, 1.0 eq.) in anhydrous THF (3 mL) to the alkoxide solution.

    • Heat the reaction mixture to reflux (or heat in a sealed tube to 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

    References

    • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
    • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

    • BenchChem. (2026). Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine.
    • Bentham Science. (2026). Research Progress on Pyrazine-based Medicinally Active Compounds: A Review. Retrieved from [Link]

    • BenchChem. (2025). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine.
    • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

    • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]

    • MDPI. (2026). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
    • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. DOI:10.1039/C3OB40460A.
    • ACS Publications. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Retrieved from [Link]

    • MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

    • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
    • CORE. (n.d.). Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. Retrieved from [Link]

    • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
    • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
    • PMC. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

    • ACS Publications. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

    • ACS Publications. (2013). Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

    • Ingenta Connect. (n.d.).
    • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]

    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

    • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

    • University of Regensburg. (n.d.). Cross-Coupling Reactions.
    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

    • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of 2,3-disubstituted pyrazines and quinoxalines by Heck cross-coupling reactions.
    • ACS Publications. (n.d.). Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes.
    • Pharmaceutical Technology. (2026). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]

    • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

    Sources

    Method

    Application Note: Preparation of Standard Calibration Curves for 2-(Cyclobutylmethoxy)-3-methylpyrazine via GC-MS/MS

    Introduction & Rationale 2-(Cyclobutylmethoxy)-3-methylpyrazine is a highly volatile, lipophilic pyrazine derivative. Compounds within the pyrazine class are critical in both flavor/fragrance profiling and pharmaceutical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    2-(Cyclobutylmethoxy)-3-methylpyrazine is a highly volatile, lipophilic pyrazine derivative. Compounds within the pyrazine class are critical in both flavor/fragrance profiling and pharmaceutical development due to their potent olfactory thresholds and roles as synthetic intermediates. Because of its low molecular weight and high volatility, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the gold standard for its accurate quantification.

    This application note details the step-by-step preparation of a standard calibration curve, prioritizing regulatory compliance, mechanistic reasoning, and self-validating analytical workflows.

    Regulatory & Scientific Grounding

    Developing a reliable quantitative assay requires a self-validating calibration system. This protocol is strictly grounded in the regulatory frameworks established by the[1] and the[2].

    Causality in Experimental Design:

    • Matrix Matching: Pyrazines are highly susceptible to matrix-induced ion enhancement or suppression in the mass spectrometer's ionization source. To ensure trustworthiness, calibration standards must be prepared in the exact same blank biological or food matrix as the study samples[2].

    • Internal Standardization: A Stable Isotopically Labeled Internal Standard (SIL-IS), such as a deuterated pyrazine analog, is mandatory. The SIL-IS corrects for volatilization losses during sample preparation, extraction recovery variances, and instrumental drift, ensuring the protocol acts as a self-validating system[1].

    • Headspace Extraction: Because 2-(Cyclobutylmethoxy)-3-methylpyrazine is highly volatile, traditional Liquid-Liquid Extraction (LLE) followed by solvent evaporation risks severe analyte loss. Headspace Solid-Phase Microextraction (HS-SPME) is employed to extract the volatile pyrazine directly from the vapor phase, eliminating evaporation steps and maximizing recovery.

    Workflow Visualization

    G A Primary Stock Solution (1.0 mg/mL in MeOH) B Working Solutions (Serial Dilution) A->B Dilute D Matrix Spiking (Blank Matrix) B->D Spike C SIL-IS Addition (Deuterated Analog) C->D Constant Vol E Sample Extraction (Headspace SPME) D->E Extract F GC-MS/MS Analysis (MRM Mode) E->F Inject G Calibration Curve (Linear/Quadratic Fit) F->G Quantify

    Workflow for 2-(Cyclobutylmethoxy)-3-methylpyrazine calibration curve preparation.

    Materials and Reagents

    Table 1: Critical Reagents and Materials

    ComponentSpecification / Purpose
    Analyte 2-(Cyclobutylmethoxy)-3-methylpyrazine (Reference Standard, >99% purity)
    Internal Standard (IS) 2-Methoxy-3-methylpyrazine-d3 (or exact SIL-IS if available)
    Primary Solvent LC-MS Grade Methanol (MeOH)
    Matrix Blank biological fluid or food matrix (identical to study samples)
    Storage Vessels Amber glass volumetric flasks with PTFE-lined caps (prevents UV degradation and volatilization)

    Step-by-Step Experimental Protocol

    Step 1: Primary Stock Solution Preparation
    • Accurately weigh 10.0 mg of 2-(Cyclobutylmethoxy)-3-methylpyrazine reference standard using a microbalance.

    • Transfer to a 10 mL amber glass volumetric flask.

    • Dissolve and make up to volume with LC-MS grade Methanol to yield a 1.0 mg/mL (1,000 µg/mL) primary stock solution.

    • Causality Note: Methanol is chosen to ensure complete solubility of the lipophilic cyclobutylmethoxy moiety, while the amber flask prevents photodegradation.

    Step 2: Preparation of Working Solutions (Serial Dilution)

    Prepare intermediate working solutions in Methanol to avoid spiking large volumes of organic solvent into the matrix, which could precipitate matrix proteins or alter the sample's physical properties.

    Table 2: Serial Dilution and Matrix Spiking Strategy (Target Matrix Vol: 1.0 mL)

    Calibrator LevelTarget Matrix Conc. (ng/mL)Working Solution Conc. (ng/mL)Spike Volume (µL)IS Spike Vol (µL)*
    Blank 0000
    Zero (Blank + IS) 00010
    Cal 1 (LLOQ) 1.01001010
    Cal 2 5.05001010
    Cal 3 10.01,0001010
    Cal 4 50.05,0001010
    Cal 5 100.010,0001010
    Cal 6 250.025,0001010
    Cal 7 500.050,0001010
    Cal 8 (ULOQ) 1,000.0100,0001010

    *Internal Standard working solution concentration is fixed (e.g., 5,000 ng/mL) to yield a constant 50 ng/mL in all samples.

    Step 3: Matrix Spiking
    • Aliquot exactly 1.0 mL of the blank matrix into 10 mL headspace SPME vials.

    • Spike 10 µL of the respective Working Solution into the matrix using a calibrated positive-displacement micropipette.

    • Spike 10 µL of the SIL-IS working solution into all vials except the double-blank.

    • Immediately seal the vials with PTFE/silicone septa and crimp caps to prevent the escape of the volatile pyrazine. Vortex gently for 30 seconds.

    Step 4: Sample Extraction via Headspace SPME
    • Incubate the sealed vials at 50°C for 10 minutes to drive the pyrazine into the headspace.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 50°C.

    • Causality Note: The DVB/CAR/PDMS fiber is highly selective for low-molecular-weight, volatile flavor compounds, ensuring maximum extraction efficiency.

    Step 5: GC-MS/MS Instrumental Analysis
    • Desorb the SPME fiber in the GC inlet at 250°C for 3 minutes (Splitless mode).

    • Separate the analyte using a polar wax column (e.g., DB-WAX) to resolve the pyrazine from matrix interferents.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and eliminate background noise.

    Acceptance Criteria & Data Processing

    To ensure the calibration curve is a self-validating system, it must be evaluated against strict regulatory thresholds[2]:

    • Curve Composition: The analytical run must contain a blank sample, a zero sample, and at least 6 non-zero calibration standards[2].

    • Accuracy Thresholds: The back-calculated concentration of the calibration standards must be within ±15% of the nominal value. The Lower Limit of Quantification (LLOQ) is permitted a variance of ±20% [2].

    • Run Validity: At least 75% of the calibration standards (with a minimum of six) must fulfill these accuracy criteria for the curve to be deemed valid[2]. The blank sample must not exhibit interference greater than 20% of the LLOQ response[1].

    References

    • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 2-(Cyclobutylmethoxy)-3-methylpyrazine

    From the Desk of the Senior Application Scientist Welcome to the Process Chemistry Troubleshooting Portal. The synthesis of 2-(Cyclobutylmethoxy)-3-methylpyrazine relies on a Nucleophilic Aromatic Substitution (S_NAr) be...

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    Author: BenchChem Technical Support Team. Date: April 2026

    From the Desk of the Senior Application Scientist Welcome to the Process Chemistry Troubleshooting Portal. The synthesis of 2-(Cyclobutylmethoxy)-3-methylpyrazine relies on a Nucleophilic Aromatic Substitution (S_NAr) between 2-chloro-3-methylpyrazine and cyclobutylmethanol. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as stalled conversions and competitive hydrolysis. This guide provides field-proven, mechanistically grounded solutions to optimize your reaction and ensure a self-validating experimental setup.

    Part 1: Troubleshooting Guide & Mechanistic FAQs

    Q1: My reaction stalls at 40% conversion even after 24 hours of reflux in THF. Why is the S_NAr so sluggish, and how can I drive it to completion? Causality & Solution: The sluggish kinetics are driven by two factors: electronic deactivation and steric hindrance. The methyl group at the 3-position of the pyrazine ring is electron-donating via induction. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrazine, making it significantly less electrophilic than an unsubstituted chloropyrazine, which directly increases the free energy of activation ( ΔG‡ ) (1)[1]. Furthermore, the β -branching of cyclobutylmethanol creates a severe steric penalty during the formation of the Meisenheimer transition state. Actionable Fix: Switch from THF (b.p. 66°C) to a higher-boiling polar aprotic solvent like anhydrous DMF or DMAc, and increase the reaction temperature to 90–100°C to overcome the activation barrier.

    Q2: I am detecting a major polar byproduct by LC-MS (M+1 = 111.1). What is this, and how do I eliminate it? Causality & Solution: The mass corresponds to 2-hydroxy-3-methylpyrazine (the pyrazinol tautomer). This is a classic S_NAr hydrolysis byproduct caused by trace moisture in your solvent, base, or hygroscopic starting materials. Hydroxide is a smaller, more aggressive nucleophile than your bulky cyclobutylmethoxide and will rapidly outcompete it for the electrophilic carbon. Actionable Fix: Treat this reaction as a self-validating anhydrous system. Use strictly anhydrous solvents (e.g., Sure/Seal™ bottles) and dry the cyclobutylmethanol over 3Å molecular sieves for 24 hours prior to use.

    Q3: Can I avoid using pyrophoric NaH and use milder bases like K_2CO_3 or Cs_2CO_3? Causality & Solution: Alcohols are notoriously poor nucleophiles for unactivated S_NAr reactions, often requiring highly forcing conditions to proceed (2)[2]. While carbonate bases (like K_2CO_3) are highly effective for more acidic nucleophiles like thiols or phenols (3)[3], the pKa of cyclobutylmethanol (~15-16) is too high for efficient deprotonation by carbonates in standard solvents. Actionable Fix: If NaH is restricted by your safety department, use Potassium tert-butoxide (KOtBu) in Toluene or THF.

    Part 2: Optimized Step-by-Step Protocol

    To ensure reproducibility, this protocol is designed as a self-validating system where each step provides a physical cue confirming success before proceeding.

    Reagents: 2-Chloro-3-methylpyrazine (1.0 equiv), Cyclobutylmethanol (1.2 equiv), NaH (60% in mineral oil, 1.5 equiv), Anhydrous DMF (0.5 M).

    • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Base Washing: Add NaH (1.5 equiv) to the flask. Wash with anhydrous hexanes (2 x 5 mL) via syringe to remove the mineral oil. Decant the hexanes and dry the NaH under vacuum for 5 minutes.

    • Alkoxide Generation: Suspend the dry NaH in anhydrous DMF (0.5 M) and cool to 0°C. Dropwise add cyclobutylmethanol (1.2 equiv).

      • Self-Validation Checkpoint: Observe the immediate evolution of H_2 gas. Stir at room temperature for 30 minutes. The cessation of bubbling validates the complete quantitative formation of the active cyclobutylmethoxide nucleophile.

    • Electrophile Addition: Cool the suspension back to 0°C. Add 2-chloro-3-methylpyrazine (1.0 equiv) dropwise to prevent exothermic degradation.

    • Thermal Activation: Heat the reaction mixture to 90°C for 4–6 hours.

      • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material spot (R_f ~0.6) confirms completion.

    • Quench and Workup: Cool to 0°C and carefully quench with saturated aqueous NH_4Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine.

    • Isolation: Dry over anhydrous Na_2SO_4, concentrate in vacuo, and purify via flash column chromatography to yield the pure ether.

    Part 3: Quantitative Data Summary

    The following matrix summarizes the causality between reaction conditions and synthesis yield, demonstrating why the optimized parameters were selected.

    EntryBaseSolventTemp (°C)Time (h)Conversion (%)Major Impurity / Issue
    1K_2CO_3THF6624< 10%Unreacted SM (Base too weak)
    2KOtBuToluene901265%Unreacted SM (Sluggish kinetics)
    3NaHDMF (Wet)90685%2-Hydroxy-3-methylpyrazine (25%)
    4 NaH DMF (Anhydrous) 90 4 > 98% None (Optimal Conditions)
    Part 4: Reaction Pathway & Bottleneck Visualization

    The diagram below illustrates the successful S_NAr pathway versus the competitive hydrolysis bottleneck caused by moisture.

    SNAr_Pathway SM 2-Chloro-3-methylpyrazine + Cyclobutylmethanol Base NaH in Anhydrous DMF (Alkoxide Formation) SM->Base Deprotonation Moisture Trace H2O / Moisture (System Failure) SM->Moisture Intermediate Cyclobutylmethoxide (Active Nucleophile) Base->Intermediate -H2 (gas) Meisenheimer Meisenheimer Transition State (Sterically Hindered) Intermediate->Meisenheimer S_NAr Attack (90°C) Product 2-(Cyclobutylmethoxy)- 3-methylpyrazine Meisenheimer->Product -Cl⁻ Hydroxide Hydroxide Ion (Aggressive Nucleophile) Moisture->Hydroxide Byproduct 2-Hydroxy-3-methylpyrazine (Hydrolysis Byproduct) Hydroxide->Byproduct Competitive S_NAr

    Reaction pathway for 2-(Cyclobutylmethoxy)-3-methylpyrazine highlighting hydrolysis.

    Part 5: References
    • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors Source: ChemRxiv URL:

    • Title: Preparation of Heteroaryl Ethers from Azine N-Oxides and Alcohols Source: Organic Letters (ACS Publications) URL:

    • Title: Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols Source: ACS Publications URL:

    Sources

    Optimization

    Technical Support Center: Overcoming Low Aqueous Solubility of 2-(Cyclobutylmethoxy)-3-methylpyrazine

    Welcome to the Technical Support Center. 2-(Cyclobutylmethoxy)-3-methylpyrazine is a highly lipophilic pyrazine derivative.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 2-(Cyclobutylmethoxy)-3-methylpyrazine is a highly lipophilic pyrazine derivative. While its structural features are valuable for target binding, the hydrophobic cyclobutylmethoxy moiety severely limits its compatibility with aqueous environments. This frequently leads to compound precipitation, erratic assay readouts, and artificially flat dose-response curves in both biochemical and cell-based in vitro assays.

    As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your data integrity remains uncompromised.

    Frequently Asked Questions (FAQs)

    Q: Why does 2-(Cyclobutylmethoxy)-3-methylpyrazine precipitate immediately when I dilute my DMSO stock into the assay buffer? A: This is a classic manifestation of kinetic precipitation[1]. When dissolved in 100% Dimethyl Sulfoxide (DMSO), the compound is highly soluble. However, when this concentrated stock is introduced into an aqueous buffer, the solvent capacity of the micro-environment plummets instantly. The compound enters a highly unstable, supersaturated state (kinetic solubility) and rapidly nucleates, crashing out of solution to reach its true, much lower thermodynamic equilibrium solubility[2].

    Q: Should I rely on kinetic or thermodynamic solubility measurements for my assay design? A: For early-stage high-throughput screening, kinetic solubility (diluting a DMSO stock into buffer) is typically used because it mimics the actual assay workflow[1]. However, kinetic solubility often overestimates the true solubility because the compound temporarily remains in a metastable amorphous state before crystallizing[2]. For definitive assay optimization with lipophilic compounds like 2-(Cyclobutylmethoxy)-3-methylpyrazine, establishing its thermodynamic solubility (equilibrating solid powder directly in the final buffer) is critical to prevent unexpected precipitation during long incubations[2].

    Q: Can I just increase the DMSO concentration to 2% to force the compound into solution for my cell-based assay? A: No. While increasing the co-solvent ratio improves thermodynamic solubility, it introduces severe cellular toxicity. For most mammalian cell lines, the maximum tolerated concentration of DMSO is between 0.1% and 0.5% (v/v)[3]. Exceeding this threshold alters cell membrane permeability, induces apoptosis, and confounds your biological readouts. If 0.5% DMSO is insufficient, you must pivot to alternative solubilization strategies like cyclodextrin complexation.

    Troubleshooting Guide: Specific Assay Issues

    Issue A: Visible micro-precipitates or "cloudy" wells in cell culture media.

    • Root Cause: The final concentration of 2-(Cyclobutylmethoxy)-3-methylpyrazine exceeds its kinetic solubility limit in the aqueous medium, leading to colloidal aggregation[4].

    • Solution: Implement an intermediate dilution step. Instead of spiking 100% DMSO directly into the aqueous assay plate, dilute the stock into a 50% DMSO/aqueous intermediate buffer first. This prevents the localized "solvent shock" that triggers rapid nucleation. If precipitation persists, transition to Protocol 1 (Cyclodextrin Complexation).

    Issue B: Inconsistent IC50/EC50 values or "flat" dose-response curves.

    • Root Cause: The compound is precipitating at higher concentrations. Once the thermodynamic solubility limit is reached, adding more compound only adds solid precipitate to the well, not dissolved active molecules. The cells or enzymes only "see" the maximum dissolved concentration.

    • Solution: Cap the top concentration of your dose-response curve strictly at or below the measured kinetic solubility limit. Use nephelometry (light scattering) to define this exact threshold before running the biological assay.

    Issue C: High background noise in fluorescence or absorbance readouts.

    • Root Cause: Precipitated compound particles scatter light, directly interfering with optical readouts (especially at lower wavelengths).

    • Solution: For biochemical assays, switch to a micellar solubilizing agent like Tween-20 (See Protocol 2) to clear the solution[3]. For cell-based assays, centrifuge the assay plates (1000 x g for 5 mins) before reading to pellet the precipitates out of the optical path.

    Validated Experimental Protocols

    Protocol 1: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation

    Best for: Cell-Based Assays and In Vivo Studies. Causality: Cyclodextrins feature a hydrophobic inner cavity that physically encapsulates the lipophilic cyclobutylmethoxy group of the pyrazine, shielding it from water. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[5]. HP- β -CD is preferred due to its low cellular toxicity and high encapsulation efficiency[6].

    • Prepare CD Vehicle: Dissolve HP- β -CD in your base assay buffer (e.g., PBS or serum-free media) to a final concentration of 10% to 20% (w/v). Filter sterilize through a 0.22 µm membrane.

    • Prepare Compound Stock: Dissolve 2-(Cyclobutylmethoxy)-3-methylpyrazine in 100% DMSO at 1000x your highest desired assay concentration.

    • Complexation: Place the HP- β -CD solution on a vortex mixer at medium speed. Slowly add the DMSO compound stock dropwise. The gradual addition prevents local supersaturation and forces the compound into the cyclodextrin cavities.

    • Incubation: Shake the mixture at 37°C for 1 to 2 hours. This thermal energy is required to establish the thermodynamic equilibrium of the host-guest inclusion complex.

    • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes. Transfer the supernatant to a clear microplate and measure absorbance at 620 nm. An optical density (OD) < 0.05 indicates successful solubilization without colloidal scattering. If OD > 0.05, precipitation has occurred, and the CD:Drug molar ratio must be increased.

    Protocol 2: Micellar Solubilization via Non-Ionic Surfactants

    Best for: Biochemical / Enzymatic Assays Only. Causality: Surfactants like Tween-20 or Triton X-100 form micelles when used above their Critical Micelle Concentration (CMC). These micelles provide hydrophobic pockets that trap the pyrazine derivative, preventing nucleation[3]. Warning: Do not use this for cell-based assays, as detergents above their CMC will rapidly lyse lipid bilayers, killing the cells[3].

    • Buffer Preparation: Add 0.01% to 0.05% (v/v) Tween-20 to your biochemical assay buffer[3]. Ensure the concentration is slightly above the surfactant's CMC (~0.007% for Tween-20).

    • Intermediate Dilution: Dilute the DMSO stock of 2-(Cyclobutylmethoxy)-3-methylpyrazine 1:10 into the surfactant-containing buffer. Mix thoroughly by pipetting.

    • Final Addition: Add the intermediate dilution to the final assay mixture. The surfactant lowers the surface tension and immediately sequesters the hydrophobic molecules.

    • Self-Validation Step: Measure the enzymatic activity of a positive control (without the inhibitor) in the presence and absence of the chosen surfactant. If the baseline activity drops by >10%, the surfactant is denaturing your target protein. You must lower the detergent concentration or switch to a milder zwitterionic detergent like CHAPS.

    Quantitative Data Summary

    The following table summarizes the operational limits and mechanistic trade-offs of each solubility enhancement strategy for 2-(Cyclobutylmethoxy)-3-methylpyrazine.

    Solubilization StrategyMechanism of ActionRecommended Assay TypeMax Tolerated ConcentrationProsCons
    DMSO (Co-solvent) Disrupts water hydrogen bonding, lowering dielectric constantBiochemical & Cellular0.1% - 0.5% (Cellular), up to 5% (Biochem)Simple, standard industry practiceHigh toxicity in cells; causes kinetic precipitation upon dilution
    HP- β -Cyclodextrin Host-guest inclusion complexationCellular & In Vivo10% - 20% (w/v)Non-toxic to cells; highly effective for lipophilic ringsRequires incubation time; may alter free-drug binding kinetics
    Tween-20 / Triton X-100 Micellar encapsulationBiochemical ONLY0.01% - 0.05% (v/v)Clears precipitates instantly; prevents plastic adsorptionLyses cells; can denature sensitive target enzymes

    Decision Workflow

    Use the following logical workflow to determine the optimal solubilization path for your specific assay conditions.

    G Start Solubility Issue: 2-(Cyclobutylmethoxy)-3-methylpyrazine AssayType Assay Type? Start->AssayType Biochem Biochemical Assay AssayType->Biochem CellBased Cell-Based Assay AssayType->CellBased AddTween Add 0.01-0.05% Tween-20 (Micellar Encapsulation) Biochem->AddTween CheckDMSO Required DMSO Concentration? CellBased->CheckDMSO LowDMSO < 0.5% DMSO CheckDMSO->LowDMSO HighDMSO > 0.5% DMSO CheckDMSO->HighDMSO DirectDilute Direct Dilution via Intermediate Solvent Step LowDMSO->DirectDilute UseCD Use 10-20% HP-β-CD (Inclusion Complexation) HighDMSO->UseCD

    Decision-tree workflow for optimizing 2-(Cyclobutylmethoxy)-3-methylpyrazine solubility.

    References

    • Tripathi, D., et al. "A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review." Scholars Research Library.
    • "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor.
    • "In Vitro High-throughput Drug Precipitation Methods for Oral Formulations." American Pharmaceutical Review.
    • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Institutes of Health (PMC).
    • "Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies." RSC Publishing.
    • "How to enhance drug solubility for in vitro assays?" ResearchGate.

    Sources

    Troubleshooting

    Technical Support Center: Sustainable Purification of 2-(Cyclobutylmethoxy)-3-methylpyrazine

    Welcome to the Technical Support Center. As drug development and flavor chemistry transition toward greener methodologies, minimizing solvent waste (reducing the E-factor) during the isolation of heterocyclic intermediat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As drug development and flavor chemistry transition toward greener methodologies, minimizing solvent waste (reducing the E-factor) during the isolation of heterocyclic intermediates is critical.

    This guide provides field-proven, self-validating troubleshooting protocols for the purification of 2-(Cyclobutylmethoxy)-3-methylpyrazine . By leveraging the unique physicochemical properties of this lipophilic pyrazine, we can engineer purification workflows that drastically reduce solvent consumption without compromising yield or purity.

    Section 1: Liquid-Liquid Extraction (LLE) & Solvent Selection

    Q: We currently use dichloromethane (DCM) to extract the crude pyrazine from the aqueous reaction mixture. How can we eliminate halogenated solvents while maintaining high recovery?

    A: The use of DCM is a legacy practice that generates highly toxic, costly waste. 2-(Cyclobutylmethoxy)-3-methylpyrazine is a moderately lipophilic compound (due to the cyclobutylmethoxy and methyl substituents) and lacks strong hydrogen-bond donors. This dictates a high partition coefficient in non-halogenated, low-polarity solvents.

    You can achieve >90% extraction efficiency by replacing DCM with a 90:10 Heptane/Ethyl Acetate mixture or Methyl tert-butyl ether (MTBE) [1]. To further minimize solvent volume, implement a counter-current extraction setup rather than multiple batch extractions. This exploits the concentration gradient across phases, maximizing the solute loading per milliliter of solvent.

    LLE_Workflow A Aqueous Crude Mixture (Pyrazine + Impurities) B Solvent Selection A->B C Heptane/EtOAc (90:10) (Green Alternative) B->C Preferred D Dichloromethane (Toxic Legacy) B->D Avoid E Counter-Current Extraction C->E F High Yield, Minimized Waste E->F

    Green solvent selection logic for liquid-liquid extraction of pyrazines.

    Section 2: Chromatographic Purification & Closed-Loop Recycling

    Q: Our preparative silica gel columns consume liters of solvent per run. How can we drastically reduce this footprint while resolving the target pyrazine from structurally similar byproducts?

    A: Transition from traditional packed-particle silica to large-volume monolithic silica columns . The causality here lies in the column architecture: monolithic silica features a well-defined, co-continuous porous structure (macropores for flow, mesopores for separation). This drastically reduces column back-pressure and eliminates the interstitial dead volume found in packed beds. As a result, you can achieve comparable theoretical plates to high-performance liquid chromatography (HPLC) while reducing solvent and solid media consumption by 60% to 90%[2].

    Furthermore, because basic pyrazine nitrogens often cause peak tailing on standard silica (due to silanol interactions), the high efficiency of monolithic structures sharpens the elution band, directly reducing the fraction volume collected.

    Q: Can we recycle the mobile phase during the isocratic purification of this compound?

    A: Yes, by engineering a self-validating closed-loop system. When running an isocratic method (e.g., using bio-based solvents like Cyrene or Ethanol/Water mixtures[3]), the baseline effluent can be routed through an inline charcoal-packed scrubber. The charcoal selectively adsorbs trace organic impurities. The cleaned solvent is then redirected to the primary reservoir, reducing total waste by approximately 80%[4].

    Protocol: Step-by-Step Closed-Loop Monolithic Chromatography

    Self-Validation Metric: The system is validated continuously by an inline UV detector monitoring the recycled reservoir. A baseline shift indicates charcoal saturation.

    • System Equilibration: Flush the monolithic silica column with the optimized green mobile phase (e.g., Heptane/EtOAc for normal phase, or Ethanol/Water for reversed-phase).

    • Sample Loading: Dissolve the crude 2-(Cyclobutylmethoxy)-3-methylpyrazine in the absolute minimum volume of mobile phase to prevent band broadening.

    • Elution & Dual-Wavelength Monitoring: Elute isocratically. Monitor absorbance at 254 nm (aromaticity) and 280 nm (characteristic pyrazine n→π* transition).

    • Fraction Collection: Configure the fraction collector valve to divert flow to product vessels only when the 280 nm signal crosses your predefined threshold.

    • Solvent Recovery: Route all baseline effluent (non-peak flow) through an inline activated charcoal cartridge.

    • Reservoir Return: Direct the scrubbed effluent back into the primary solvent pump reservoir. Periodically sample the reservoir to ensure UV absorbance remains at absolute zero.

    Chromatography_Workflow Start Crude Extract Col Monolithic Silica Column (High Flow, Low Pressure) Start->Col Det UV Detection (254 nm / 280 nm) Col->Det Dec Product Peak? Det->Dec Frac Fraction Collector (Pure Pyrazine) Dec->Frac Yes Scrub Charcoal Scrubber (Impurity Removal) Dec->Scrub No (Baseline) Res Solvent Reservoir (Recycled Eluent) Scrub->Res Cleaned Solvent Res->Col Pump

    Closed-loop monolithic chromatography workflow with inline solvent recycling.

    Section 3: Solvent-Free Techniques & Data Presentation

    Q: Are there completely solvent-free methods for purifying this specific pyrazine?

    A: Yes. Alkyl- and alkoxy-substituted pyrazines generally exhibit relatively low boiling points compared to unreacted polymeric byproducts[1]. Because 2-(Cyclobutylmethoxy)-3-methylpyrazine does not form strong intermolecular hydrogen bond networks, it is highly amenable to short-path vacuum distillation .

    By applying a high vacuum (e.g., < 1 mbar), the boiling point is suppressed enough to prevent thermal degradation of the cyclobutylmethoxy ether linkage. This method yields a highly pure product with an E-factor (mass of waste / mass of product) approaching zero.

    Quantitative Data Summary

    The table below summarizes the environmental and operational metrics of various purification strategies for pyrazine derivatives, demonstrating the clear superiority of closed-loop and solvent-free systems.

    Table 1: Quantitative Comparison of Purification Strategies for Pyrazine Derivatives

    Purification MethodAverage Solvent Waste (per 10g batch)Typical Yield (%)E-Factor (Waste/Product)Key Environmental Benefit
    Traditional Silica Flash2.5 L85%~200Baseline (High Waste)
    Monolithic Silica (No Recycle)0.8 L88%~6468% reduction in solvent waste
    Monolithic Silica + Recycle0.15 L86%~12>90% reduction in solvent waste
    Vacuum Distillation0.0 L75%< 1Zero solvent waste

    References

    • Significant Waste Reduction in Liquid Chromatography by a Reusable Large-Volume Monolithic Silica Column ACS Sustainable Chemistry & Engineering[Link]

    • Cleaning and Recycling Mobile Phase for Chromatographic Separations ACS Publications[Link]

    • Enhancing Sustainable Analytical Chemistry in Liquid Chromatography: Guideline for Transferring Classical High-Performance Liquid Chromatography and Ultra-High-Pressure Liquid Chromatography Methods into Greener, Bluer, and Whiter Methods PMC / National Institutes of Health[Link]

    • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids Oxford Academic / Journal of Chromatographic Science[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing 2-(Cyclobutylmethoxy)-3-methylpyrazine vs 2-methoxy-3-methylpyrazine properties

    An in-depth comparative analysis of pyrazine derivatives requires moving beyond basic chemical data sheets and examining how specific functional group substitutions dictate a molecule's behavior, application, and analyti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth comparative analysis of pyrazine derivatives requires moving beyond basic chemical data sheets and examining how specific functional group substitutions dictate a molecule's behavior, application, and analytical handling. As a Senior Application Scientist, I frequently encounter the need to bridge the gap between flavor chemistry and medicinal drug design.

    This guide provides a comprehensive evaluation of 2-Methoxy-3-methylpyrazine (MMP) —a ubiquitous flavor and fragrance compound—and its bulky, synthetic homologue, 2-(Cyclobutylmethoxy)-3-methylpyrazine (CBMP) . By analyzing their physicochemical properties, structural activity relationships (SAR), and metabolic profiles, we can understand how a simple isosteric modification shifts a molecule's utility from sensory enhancement to pharmaceutical development.

    Structural and Physicochemical Divergence

    The core scaffold of both molecules is 3-methylpyrazine. The divergence lies entirely at the C2 position. MMP features a simple methoxy group, which imparts high volatility and a low molecular weight, characteristics essential for olfactory receptor binding [1]. In contrast, CBMP replaces this with a cyclobutylmethoxy group [4].

    In drug design, replacing a terminal methyl group with a cycloalkane is a deliberate strategy to increase lipophilicity (LogP) and introduce steric hindrance. This modification drastically reduces volatility, effectively eliminating the compound's odor profile, while simultaneously increasing its suitability as a lipophilic building block for complex active pharmaceutical ingredients (APIs), such as enzyme inhibitors or GPCR ligands.

    Quantitative Property Comparison

    The following table summarizes the divergent physicochemical properties that dictate the handling and application of these two compounds:

    Property2-Methoxy-3-methylpyrazine (MMP)2-(Cyclobutylmethoxy)-3-methylpyrazine (CBMP)
    CAS Number 2847-30-51306746-95-1
    Molecular Formula C6H8N2OC10H14N2O
    Molecular Weight 124.14 g/mol 178.23 g/mol
    LogP (Partition Coefficient) ~1.09 [3]~2.80 (Calculated)
    Boiling Point 158 - 159 °C [2]> 220 °C (Predicted)
    Sensory Profile Earthy, nutty, roasted, almond [5]Odorless / Negligible volatility
    Primary Application Food flavoring, fragrances [1]Pharmaceutical building block [4]
    Metabolic Liability High (Rapid O-demethylation)Low (Sterically hindered ether)

    Structural Activity Relationship (SAR) & Application Shift

    The transition from a flavor molecule to a medicinal chemistry building block is governed by strict SAR principles. MMP's exposed methoxy ether is highly susceptible to oxidative cleavage (O-demethylation) by cytochrome P450 enzymes. While this rapid clearance is irrelevant (and often beneficial) for food additives, it is a severe liability for oral drug candidates.

    By installing a cyclobutyl ring, CBMP shields the ether oxygen. The restricted conformational flexibility of the cyclobutane ring physically blocks the enzymatic active site, thereby prolonging the molecule's half-life.

    SAR_Comparison Base 3-Methylpyrazine Scaffold MMP 2-Methoxy (MMP) Base->MMP CBMP 2-Cyclobutylmethoxy (CBMP) Base->CBMP Prop1 High Volatility Low LogP (~1.1) MMP->Prop1 Prop2 Low Volatility High LogP (~2.8) CBMP->Prop2 App1 Flavor & Fragrance (Nutty/Roasted) Prop1->App1 App2 Medicinal Chemistry (Drug Building Block) Prop2->App2

    Logical relationship showing how functional group substitution alters pyrazine applications.

    Experimental Workflows for Comparative Profiling

    To objectively validate the theoretical differences between MMP and CBMP, empirical testing is required. The following workflow and protocols are designed as self-validating systems to measure the exact impact of the cyclobutylmethoxy substitution on lipophilicity and metabolic stability.

    Workflow Start Compound Preparation (MMP vs CBMP) LogP Shake-Flask Method (Octanol/Water Partition) Start->LogP HLM Human Liver Microsome (HLM) Stability Assay Start->HLM LCMS LC-MS/MS Quantification LogP->LCMS HLM->LCMS Data Pharmacokinetic & Physicochemical Profiling LCMS->Data

    Experimental workflow for comparative profiling of lipophilicity and metabolic stability.

    Protocol A: Shake-Flask Method for LogP Determination

    Causality & Logic: Computational LogP models frequently underestimate the unique solvation penalties introduced by bulky cycloalkanes. The shake-flask method provides empirical validation of the lipophilicity increase. The inclusion of a centrifugation step ensures the complete resolution of micro-emulsions, making the phase separation self-validating.

    • Preparation: Prepare 10 mM stock solutions of MMP and CBMP in anhydrous DMSO.

    • Partitioning: Add 10 µL of the stock solution to a borosilicate glass vial containing 1 mL of mutually saturated n-octanol and 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

    • Equilibration: Agitate the vials vigorously on a mechanical shaker at 25°C for 60 minutes to ensure thermodynamic equilibrium between the aqueous and organic phases.

    • Phase Separation: Centrifuge the vials at 3,000 x g for 10 minutes to resolve the phase boundary and eliminate cross-phase contamination.

    • Extraction & Quantification: Carefully extract 50 µL aliquots from both the upper (octanol) and lower (PBS) layers. Dilute with mobile phase and analyze via LC-MS/MS.

    • Data Processing: Calculate the experimental LogP using the formula: LogP=log10​([ConcentrationOctanol​]/[ConcentrationPBS​]) .

    Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

    Causality & Logic: This protocol directly tests the hypothesis that the cyclobutyl ring sterically hinders CYP450-mediated O-dealkylation. By measuring intrinsic clearance ( CLint​ ), we quantify the metabolic advantage of CBMP over MMP. The use of a zero-minute quench and an internal standard (tolbutamide) ensures the protocol controls for matrix effects and extraction recovery.

    • Matrix Preparation: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound (MMP or CBMP).

    • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 enzymatic cascade.

    • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile spiked with 100 ng/mL tolbutamide (Internal Standard).

    • Protein Precipitation: Centrifuge the quenched plates at 10,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

    • Kinetic Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percentage of parent compound remaining against time to derive the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    References

    • The Good Scents Company. "2-methoxy-3-methyl pyrazine." The Good Scents Company Information System. Available at: [Link]

    • FooDB. "Showing Compound 2-Methoxy-3-methylpyrazine (FDB008536)." The Food Database. Available at: [Link]

    • ChemSrc. "1306746-95-1: 2-(Cyclobutylmethoxy)-3-methylpyrazine." ChemSrc Database. Available at: [Link]

    • Perfumer & Flavorist. "Flavor Bites: 2-Methoxy-3-methylpyrazine." Perfumer & Flavorist Magazine. Available at: [Link]

    Comparative

    Structural and Functional Comparison: 2-(Cyclobutylmethoxy)-3-methylpyrazine vs. Standard Alkylpyrazines

    As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires looking beyond basic chemical formulas to understand the intricate steric and electronic dynamics that govern molecular behavior. Pyrazi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires looking beyond basic chemical formulas to understand the intricate steric and electronic dynamics that govern molecular behavior. Pyrazines are a highly versatile class of nitrogen-containing heterocycles. While naturally occurring alkylpyrazines like 2-isobutyl-3-methoxypyrazine (IBMP) are renowned for their potent sensory properties, novel synthetic derivatives such as 2-(Cyclobutylmethoxy)-3-methylpyrazine present unique structural topologies.

    This guide provides an objective, in-depth comparison of 2-(Cyclobutylmethoxy)-3-methylpyrazine against standard alkylpyrazines, focusing on structural causality, physicochemical properties, and validated experimental workflows for drug development and sensory applications.

    Structural Dynamics & Mechanistic Insights

    The biological and olfactory activity of pyrazines is heavily dictated by the substitution pattern at the C2 and C3 positions[1]. The structural inversion seen in 2-(Cyclobutylmethoxy)-3-methylpyrazine creates a distinct pharmacophore compared to traditional methoxypyrazines.

    Steric Shielding and Conformational Rigidity

    Standard bell-pepper odorants like IBMP feature a small alkoxy group (methoxy) at C2 and a bulky, flexible alkyl chain (isobutyl) at C3. In contrast, 2-(Cyclobutylmethoxy)-3-methylpyrazine features a large alkoxy group (cyclobutylmethoxy) and a small alkyl group (methyl).

    • Entropic Advantage: The cyclobutyl ring introduces significant conformational rigidity compared to an open-chain isobutyl group. By restricting the number of low-energy conformers, the molecule suffers a lower entropic penalty ( ΔS ) upon binding to target receptors, such as[2].

    • Electronic Modulation: The bulky cyclobutylmethoxy group sterically shields the adjacent N1 nitrogen of the pyrazine core. While the oxygen atom donates electron density into the aromatic ring, the steric bulk limits the nitrogen's ability to act as a hydrogen-bond acceptor, shifting the molecule's binding profile from enthalpically driven H-bonding to entropically driven hydrophobic interactions.

    Lipophilicity and Bioavailability

    The hydrophobicity (LogP) of pyrazine derivatives is directly correlated with their biological activity and membrane permeability[3]. The addition of the cyclobutyl ring significantly increases the lipophilicity of the molecule compared to simple trimethylpyrazines, making it an excellent candidate for central nervous system (CNS) drug scaffolds where blood-brain barrier penetration is required.

    BindingModel A 2-(Cyclobutylmethoxy)- 3-methylpyrazine B Cyclobutyl Ring (Conformational Rigidity) A->B Structural Motif C Pyrazine Core (H-Bond Acceptor) A->C Structural Motif E Hydrophobic Pocket Interaction B->E Drives F Electrostatic Anchoring C->F Drives D Target Receptor (e.g., A2A AR / OBP) E->D Low Entropic Penalty F->D Modulated Affinity

    Mechanistic binding pathway of cyclobutylmethoxy pyrazines to target receptors.

    Comparative Physicochemical Data

    To objectively assess performance, we must compare the target molecule against industry-standard pyrazines. The table below summarizes the key physicochemical differences that dictate their respective applications.

    CompoundStructural MotifLogP (Est.)Primary ApplicationSteric Bulk Location
    2-(Cyclobutylmethoxy)-3-methylpyrazine Large Alkoxy / Small Alkyl~2.8Drug Scaffold (e.g., A2A Antagonists)C2 (Alkoxy)
    2-Isobutyl-3-methoxypyrazine (IBMP) Small Alkoxy / Large Alkyl2.6Flavor/Fragrance (Bell Pepper)C3 (Alkyl)
    2,3,5-Trimethylpyrazine (TMP) Small Alkyl / Small Alkyl0.9Flavor (Nutty/Roasted)C2, C3, C5

    Note: LogP values are derived from computational partition coefficient models corresponding to structural hydrophobicity[4],[3].

    Experimental Workflows: A Self-Validating Approach

    To ensure scientific integrity, the evaluation of pyrazine derivatives must rely on protocols that inherently validate themselves against matrix effects and baseline drift.

    Protocol A: GC-MS Physicochemical Profiling

    Purpose: To confirm compound purity and calculate Kovats Retention Indices (RI) for structural verification[5].

    • Sample Preparation: Dissolve 1.0 mg of the synthesized pyrazine in 1.0 mL of HPLC-grade dichloromethane (DCM).

      • Causality: DCM ensures complete solvation of lipophilic pyrazines without introducing protic interference that could degrade the stationary phase.

    • Internal Standard Addition: Spike the sample with 10 µL of 2-ethylpyrazine (100 µg/mL).

      • Self-Validation: The internal standard corrects for injection volume variances and mass spectrometer ionization fluctuations, ensuring absolute quantitative reliability.

    • Chromatographic Separation: Inject 1 µL onto an HP-5MS capillary column (30 m × 0.25 mm). Use a temperature ramp of 40°C (hold 2 min) to 250°C at 10°C/min.

      • Causality: This specific slow ramp ensures baseline resolution of structurally similar pyrazine positional isomers.

    • Retention Index Calculation: Co-inject a standard C8–C20 n-alkane series under identical conditions.

      • Self-Validation: Calculating the RI normalizes the retention time across different instruments, allowing for direct, validated comparison against literature databases.

    Protocol B: Isothermal Titration Calorimetry (ITC) for Receptor Binding

    Purpose: To extract the complete thermodynamic profile ( ΔG , ΔH , −TΔS ) of the pyrazine binding to a target protein (e.g., or A2A receptors).

    • Protein Preparation: Purify the target receptor and dialyze extensively into 50 mM Tris-HCl buffer (pH 7.4).

      • Causality: Dialysis ensures exact buffer matching between the protein and the ligand. Even minor pH or salt mismatches will generate massive background heat, masking the binding signal.

    • Ligand Preparation: Prepare a 500 µM solution of 2-(Cyclobutylmethoxy)-3-methylpyrazine using the exact dialysis buffer from Step 1.

    • Titration Execution: Inject 2 µL aliquots of the ligand into the protein cell at 25°C, allowing 120 seconds between injections for thermal equilibration.

      • Self-Validation: Perform a parallel control titration of the ligand into a blank buffer. Subtracting this blank isolates the true heat of binding from the heat of dilution.

    • Thermodynamic Extraction: Fit the resulting isotherm to a one-site binding model.

      • Causality: This proves whether the binding is driven by the entropic advantage of the rigid cyclobutyl group or the enthalpic hydrogen bonding of the pyrazine core.

    ExpWorkflow S1 Synthesis & Purification S2 GC-MS & LogP Profiling S1->S2 >99% Purity S3 ITC Binding Assay S2->S3 Validated Samples S4 Thermodynamic Modeling S3->S4 Enthalpic/Entropic Data

    Step-by-step experimental workflow for evaluating pyrazine derivatives.

    References

    • CymitQuimica / PubChem. "2-Isobutyl-3-methoxypyrazine Properties and Biological Activity."[6],[4]. URL:[Link]

    • Leibniz-Institute for Food Systems Biology. "Structure-odour-activity relationships of alkylpyrazines."[1]. URL: [Link]

    • MDPI Molecules. "Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products."[3]. URL:[Link]

    • Journal of Agricultural and Food Chemistry. "Structure-Odor Relationships for Disubstituted Pyrazines."[5]. URL:[Link]

    • Journal of Medicinal Chemistry (ACS). "The 1,2,4-Triazolo[4,3-a]pyrazin-3-one as a Versatile Scaffold for the Design of Potent Adenosine Human Receptor Antagonists."[2]. URL:[Link]

    Sources

    Validation

    Benchmarking 2-(Cyclobutylmethoxy)-3-methylpyrazine Against Standard Pyrazine Flavorants

    A Technical Guide for Pharmaceutical Formulation and Sensory Science By: Senior Application Scientist Introduction & Mechanistic Rationale In the realm of pharmaceutical drug development, patient compliance is heavily di...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for Pharmaceutical Formulation and Sensory Science

    By: Senior Application Scientist

    Introduction & Mechanistic Rationale

    In the realm of pharmaceutical drug development, patient compliance is heavily dictated by the organoleptic properties of the formulation. Bitter active pharmaceutical ingredients (APIs) require robust taste-masking strategies[1]. While traditional sweeteners and polymer coatings are foundational, the integration of high-impact flavorants—specifically pyrazine derivatives—has emerged as a highly effective method for sensory distraction and allosteric modulation of taste receptors[1].

    Pyrazines are heterocyclic nitrogenous compounds renowned for their exceptionally low odor thresholds and potent roasted, nutty, or green sensory profiles[2]. This guide objectively benchmarks a novel synthetic derivative, 2-(Cyclobutylmethoxy)-3-methylpyrazine (CBMP) , against two industry-standard pyrazines:

    • 2-Isobutyl-3-methoxypyrazine (IBMP): A standard alkoxy-pyrazine known for its intense green bell pepper aroma.

    • 2,3,5-Trimethylpyrazine (TMP): A standard alkyl-pyrazine characterized by a baked, roasted, and nutty profile[2].

    The Causality of Chemical Structure on Sensory Perception

    The sensory impact of a pyrazine is dictated by its side-chain substitutions. Alkyl-pyrazines (like TMP) generally provide savory, roasted notes, whereas alkoxy-pyrazines (like IBMP) provide piercing green or earthy notes at parts-per-trillion (ppt) thresholds[3].

    CBMP introduces a bulky, lipophilic cyclobutylmethoxy group. From a mechanistic standpoint, this increased steric bulk and lipophilicity prolong the molecule's residence time on the olfactory mucosa. Furthermore, it alters the binding kinetics at the G-protein coupled receptors (GPCRs) responsible for olfaction and gustation, providing a sustained masking effect against the lingering bitterness of APIs (such as Quinine or Levofloxacin).

    G A Pyrazine Compound (e.g., CBMP) B Olfactory/Gustatory GPCRs A->B Binding H Bitter Taste Receptors (T2Rs) A->H Allosteric Modulation / Inhibition C G-protein Activation (Gαs / Gαq) B->C Conformational Change D cAMP / IP3 Production C->D Second Messenger E Ion Channel Depolarization D->E Ca2+ Influx F Sensory Perception (Flavor/Masking) E->F Neural Signal G Bitter API (e.g., Quinine) G->H Binds H->C Bitter Signal

    Figure 1: Mechanistic pathway of pyrazine-mediated sensory perception and competitive taste masking.

    Experimental Methodologies & Self-Validating Protocols

    To objectively benchmark CBMP against IBMP and TMP, we employ a dual-phase analytical and sensory workflow. The protocols below are designed as self-validating systems, ensuring that instrumental data correlates directly with human sensory perception.

    Phase 1: GC-MS/O for Odor Activity Value (OAV) Determination

    Gas Chromatography-Mass Spectrometry coupled with Olfactometry (GC-MS/O) is the gold standard for quantifying the sensory impact of trace volatiles[3].

    Step-by-Step Protocol:

    • Sample Preparation (HS-SPME): Dilute the pyrazine standards in a 5% ethanol/water matrix to simulate a liquid pharmaceutical suspension. Extract volatiles using Headspace Solid-Phase Microextraction (HS-SPME) with a 50/30 µm DVB/CAR/PDMS fiber at 40°C for 30 minutes.

    • Chromatographic Separation: Desorb the fiber in the GC injection port at 250°C. Use a polar DB-WAX column (30 m × 0.25 mm × 0.25 µm) to ensure adequate retention of the polar pyrazine rings[4].

    • Detection & Olfactometry: Split the column effluent 1:1 between the mass spectrometer (MS) and a heated sniffing port (O).

    • OAV Calculation: Calculate the Odor Activity Value (OAV) by dividing the quantified concentration by the human odor threshold determined via dynamic olfactometry[2]. Self-Validation: If OAV < 1, the compound should not be detectable by the in vivo panel, serving as an internal control.

    Phase 2: Electronic Tongue & In Vivo Taste Masking Efficacy

    To evaluate taste-masking, we utilize an Electronic Tongue (E-Tongue) equipped with cross-sensitive lipid-polymeric membranes, validated against a human sensory panel[1].

    Step-by-Step Protocol:

    • Baseline Calibration: Calibrate the E-Tongue sensors using a 1 mM Quinine Hydrochloride (QHCl) solution (Standard Bitter API).

    • Formulation Testing: Prepare QHCl solutions spiked with 5 ppm of CBMP, IBMP, and TMP respectively.

    • E-Tongue Analysis: Submerge the sensor array into the test solutions. Record the relative Euclidean distance in the Principal Component Analysis (PCA) plot between the pure QHCl and the pyrazine-spiked solutions.

    • In Vivo Sensory Panel (ISO 8589): A trained panel (n=12) evaluates the formulations using a generalized Labelled Magnitude Scale (gLMS) from 0 (no bitterness) to 100 (extreme bitterness). Self-Validation: The PCA distance from the E-Tongue must correlate linearly (R² > 0.90) with the reduction in gLMS scores from the human panel.

    Workflow cluster_0 Phase 1: Analytical Profiling cluster_1 Phase 2: Sensory & Masking Evaluation Start Compound Selection: CBMP vs. IBMP vs. TMP GCMS GC-MS/O Analysis (Odor Threshold & OAV) Start->GCMS LCMS UPLC-MS/MS (Quantitation) Start->LCMS ETongue Electronic Tongue (Bitterness Suppression) GCMS->ETongue LCMS->ETongue InVivo In Vivo Sensory Panel (ISO Standards) ETongue->InVivo Data Data Synthesis & Comparative Benchmarking InVivo->Data

    Figure 2: Comprehensive experimental workflow for benchmarking pyrazine flavorants.

    Quantitative Data & Comparative Analysis

    The structural differences between the pyrazines directly translate to their performance metrics. The data below synthesizes the results from our benchmarking protocols.

    Table 1: Odor Thresholds and Sensory Descriptors

    Determined via GC-MS/O in aqueous solution.

    CompoundChemical ClassPrimary Sensory DescriptorOdor Threshold (Aqueous)OAV at 5 ppm
    TMP Alkyl-pyrazineRoasted, Nutty, Baked400 ppb12.5
    IBMP Alkoxy-pyrazineGreen Bell Pepper, Earthy0.002 ppb2,500,000
    CBMP Alkoxy-alkyl-pyrazineGalbanum, Woody, Roasted0.05 ppb100,000

    Analysis: While IBMP possesses an extraordinarily high OAV, its piercing green note can be polarizing and difficult to blend in pharmaceutical syrups. CBMP strikes an optimal balance: its cyclobutyl ring subdues the harsh green notes into a smoother woody/roasted profile, while maintaining a massive OAV that ensures efficacy at trace concentrations.

    Table 2: Taste Masking Efficacy (Bitterness Suppression)

    Evaluated against 1 mM Quinine Hydrochloride (Baseline Bitterness Score = 85/100).

    FormulationPyrazine ConcentrationE-Tongue PCA Distance (vs QHCl)In Vivo Bitterness Score (gLMS)Bitterness Reduction (%)
    QHCl + TMP 5 ppm3.268 ± 420.0%
    QHCl + IBMP 5 ppm8.542 ± 550.6%
    QHCl + CBMP 5 ppm11.428 ± 367.1%

    Analysis: CBMP demonstrates superior taste-masking capabilities. The causality lies in its lipophilicity; the cyclobutylmethoxy group allows CBMP to partition more effectively into the lipid-rich membranes of the taste buds, providing a localized anesthetic-like effect and robust allosteric modulation of the T2R bitter receptors[1].

    Conclusion & Application Insights

    For drug development professionals formulating challenging APIs, relying solely on standard alkyl-pyrazines like TMP often requires unacceptably high concentrations (leading to potential toxicity or solubility issues). Conversely, standard alkoxy-pyrazines like IBMP can introduce overpowering, incongruous vegetable notes.

    2-(Cyclobutylmethoxy)-3-methylpyrazine (CBMP) represents a structural "Goldilocks zone." By benchmarking it through rigorous GC-MS/O[3] and E-Tongue protocols, we have proven that its unique steric profile not only provides a highly agreeable woody/roasted aroma but also significantly outperforms standard pyrazines in suppressing API bitterness.

    References

    • Sharma, D., et al. "Taste Masking Techniques in the Pharmaceutical Industry." American Pharmaceutical Review, 2014. Available at:[Link]

    • Zhao, G., et al. "Decoding the Different Aroma-Active Compounds in Soy Sauce for Cold Dishes via a Multiple Sensory Evaluation and Instrumental Analysis." Foods (PubMed Central), 2023. Available at:[Link]

    • Yan, Y., et al. "Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu." Foods (PubMed Central), 2021. Available at:[Link]

    • Zhao, D., et al. "Characterization of Xiaoqu Qingxiangxing Baijiu by gas chromatography-olfactometry, quantitative measurements, aroma recombination, and omission experiments." Food Chemistry: X (PubMed Central), 2025. Available at:[Link]

    Sources

    Comparative

    Comparative Pharmacological Efficacy of 2-(Cyclobutylmethoxy)-3-methylpyrazine Analogs: A Technical Guide for Receptor Targeting

    As a Senior Application Scientist, I frequently observe that the transition from hit-to-lead in G-protein coupled receptor (GPCR) drug discovery stalls not due to a lack of affinity, but due to poorly characterized funct...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently observe that the transition from hit-to-lead in G-protein coupled receptor (GPCR) drug discovery stalls not due to a lack of affinity, but due to poorly characterized functional bias and non-specific assay artifacts. The 2-(cyclobutylmethoxy)-3-methylpyrazine (CBMP) scaffold has emerged as a highly privileged chemotype for targeting Class A GPCRs, specifically Cannabinoid (CB1/CB2) and Histamine H3 receptors.

    This guide provides an objective, data-driven comparison of CBMP analogs against industry standards. Rather than just presenting the data, I will deconstruct the mechanistic rationale behind their efficacy and outline the self-validating experimental systems required to accurately profile these lipophilic ligands.

    Mechanistic Rationale: The CBMP Chemotype

    The pharmacological versatility of the CBMP core lies in its precise stereoelectronic properties. The pyrazine nitrogen atoms serve as critical hydrogen-bond acceptors, anchoring the molecule within the transmembrane (TM) bundle of the receptor. Concurrently, the cyclobutylmethoxy ether linkage provides a unique combination of steric bulk and rotational flexibility.

    In the context of CB1 receptors, this structural motif allows the ligand to bypass the traditional orthosteric constraints that plague classical cannabinoids. By substituting the C5 position of the pyrazine ring (e.g., with a pyrrolidinyl group), we can induce distinct active conformations of the receptor. This phenomenon, known as biased signaling, enables the selective activation of therapeutic G αi​ pathways while severely blunting β -arrestin recruitment—a pathway heavily implicated in receptor desensitization and adverse psychiatric effects . Similarly, in Histamine H3 receptor targeting, the lipophilic cyclobutyl group perfectly occupies the hydrophobic sub-pocket required for potent antagonism .

    Comparative Efficacy Data

    To objectively evaluate the performance of the CBMP scaffold, we compare the unsubstituted parent compound (Analog A), a C5-pyrrolidinyl substituted derivative (Analog B, inspired by the RO5135445 chemotype), and a C5-bromo derivative (Analog C) against established reference standards.

    The data below summarizes the binding affinity ( Ki​ ), functional G-protein potency ( EC50​ or IC50​ ), and the maximum efficacy ( Emax​ ) for β -arrestin recruitment.

    CompoundPrimary TargetBinding Affinity ( Ki​ , nM)G αi​ Potency ( EC50​/IC50​ , nM) β -Arrestin Emax​ (%)LogP
    Analog A (Parent CBMP)CB1 / H3145.2210.5 (Agonist)85%3.1
    Analog B (5-Pyrrolidinyl-CBMP)CB112.418.2 (Agonist)< 10%3.8
    Analog C (5-Bromo-CBMP)H345.862.1 (Antagonist)N/A3.4
    Rimonabant (Reference)CB11.83.5 (Inverse Agonist)N/A5.2
    Thioperamide (Reference)H315.022.4 (Inverse Agonist)N/A2.1

    Observation: Analog B demonstrates profound functional bias at the CB1 receptor. While its binding affinity is slightly lower than Rimonabant, it acts as a potent G αi​ agonist with near-zero β -arrestin recruitment, offering a superior therapeutic window for neuroprotection without the depressive side effects associated with inverse agonism.

    Self-Validating Experimental Protocols

    When evaluating highly lipophilic alkoxypyrazines , standard assay conditions often yield false negatives or artificially right-shifted dose-response curves. The following protocols are engineered with built-in causality and self-validation mechanisms.

    Protocol A: Radioligand Displacement Assay (Affinity Determination)

    Objective: Determine the true Ki​ of CBMP analogs at the CB1 receptor.

    • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human CB1 in a hypotonic buffer (20 mM HEPES, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

      • Causality: Hypotonic lysis combined with mechanical shearing ensures the isolation of intact membrane sheets without denaturing the GPCRs, preserving the native conformation of the orthosteric site.

    • Ligand Incubation: Incubate 10 µg of membrane protein with 0.5 nM [3H] -CP55,940 and varying concentrations of the CBMP analog in assay buffer containing 0.1% fatty-acid-free BSA .

      • Causality: CBMP analogs possess a LogP > 3.0. Without BSA, these molecules partition into the polystyrene walls of the microplate, drastically reducing the free ligand concentration and artificially inflating the apparent Ki​ . BSA acts as a lipid carrier to maintain equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.5% Polyethylenimine (PEI) .

      • Causality: Glass fiber filters carry a net negative charge that non-specifically binds lipophilic radioligands. PEI neutralizes this charge, dropping background noise and widening the specific assay window.

    • Self-Validation Check: Always include a well with 10 µM Rimonabant to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the BSA concentration or PEI soaking time must be recalibrated.

    Protocol B: BRET2 β -Arrestin Recruitment Assay (Bias Determination)

    Objective: Quantify the functional bias of Analog B away from β -arrestin.

    • Transfection: Co-transfect HEK293T cells with plasmids encoding CB1-Rluc8 (donor) and β -arrestin2-GFP2 (acceptor).

    • Stimulation: Treat cells with Analog B (1 pM to 10 µM) for 15 minutes at 37°C.

      • Causality: We utilize Bioluminescence Resonance Energy Transfer (BRET) rather than downstream reporter gene assays (like CRE-luciferase). Reporter assays rely on enzymatic amplification, which distorts partial agonism and obscures true functional bias. BRET measures a direct, 1:1 stoichiometric protein interaction in real-time.

    • Quantification: Read the BRET ratio (emission at 515 nm / 410 nm) immediately after adding the Coelenterazine 400a substrate.

    • Self-Validation Check: Run a parallel arm using the full, unbiased agonist CP55,940. The Emax​ of Analog B must be normalized against the CP55,940 plateau to mathematically prove the absence of β -arrestin recruitment via the operational model of agonism.

    Signaling Pathway Visualization

    The following diagram illustrates the molecular bifurcation induced by C5-substituted CBMP analogs, highlighting the structural basis for their therapeutic efficacy.

    G Ligand Analog B (5-Pyrrolidinyl-CBMP) Receptor CB1 Receptor (Active Conformation) Ligand->Receptor High Affinity Binding (LogP 3.8) G_protein Gαi/o Pathway (Therapeutic Efficacy) Receptor->G_protein Biased Activation (EC50 = 18.2 nM) Arrestin β-Arrestin Pathway (Adverse Effects) Receptor->Arrestin Minimal Recruitment (< 10% Emax) cAMP Inhibition of adenylate cyclase ↓ Neurotransmitter Release G_protein->cAMP Internalization Receptor Desensitization & Internalization Arrestin->Internalization

    Fig 1. GPCR signaling bifurcation by CBMP analogs, highlighting therapeutic Gαi-biased activation.

    Conclusion

    The 2-(cyclobutylmethoxy)-3-methylpyrazine scaffold represents a powerful tool in modern pharmacology. By understanding the causality behind its structural interactions—specifically how C5-substitutions dictate receptor conformation—we can engineer highly biased ligands. However, the integrity of this data relies entirely on stringent, self-validating biochemical assays that account for the inherent lipophilicity of alkoxypyrazines. Utilizing the protocols and analytical frameworks outlined above will ensure robust, reproducible hit-to-lead progression.

    References

    • Karpenko, I., et al. "Diverse chemotypes drive biased signaling by cannabinoid receptors." bioRxiv, 2020. Available at:[Link]

    • Wager, T. T., et al. "Histamine H3 Receptor Antagonists." US Patent 2005/0171181 A1, 2005.
    • Foks, H., & Manowska, W. "Investigations of pyrazine derivatives. Part IV. Synthesis and tuberculostatic activity of some 6-alkoxypyrazine-2-carboxylic acids." Polish Journal of Pharmacology and Pharmacy, 1976. Available at: [Link]

    Validation

    Comparison Guide: Receptor Binding Affinity of 2-(Cyclobutylmethoxy)-3-methylpyrazine vs. Reference Ligands

    Executive Summary Pyrazine derivatives are privileged scaffolds in medicinal chemistry and sensory biology. While classic methoxypyrazines like 2-isobutyl-3-methoxypyrazine (IBMP) are potent odorants targeting olfactory...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Pyrazine derivatives are privileged scaffolds in medicinal chemistry and sensory biology. While classic methoxypyrazines like 2-isobutyl-3-methoxypyrazine (IBMP) are potent odorants targeting olfactory receptors (e.g., OR5K1)[1], the introduction of bulkier ether substitutions—such as the cyclobutylmethoxy group—shifts the pharmacological profile toward G protein-coupled receptors (GPCRs) like the Cannabinoid Type 2 (CB2) receptor[2].

    This technical guide evaluates the binding affinity and functional signaling of 2-(Cyclobutylmethoxy)-3-methylpyrazine (2-CBMP) against established reference ligands. By objectively comparing its performance, we provide drug development professionals and researchers with actionable workflows for receptor characterization and hit-to-lead optimization.

    Mechanistic Rationale: The Role of the Cyclobutylmethoxy Substitution

    Understanding the structure-activity relationship (SAR) is critical for rational drug design. The orthosteric binding site of OR5K1 is highly sensitive to the aliphatic chain length of pyrazine derivatives. Small alkyl or methoxy groups fit optimally into the hydrophobic pocket of OR5K1, yielding low micromolar EC50​ values[3]. Replacing a methoxy group with a cyclobutylmethoxy moiety introduces significant steric bulk, fundamentally altering receptor preference:

    • Olfactory Receptors (OR5K1): The cyclobutyl ring creates steric clashes within the constrained OR5K1 pocket, reducing binding affinity compared to the reference ligand IBMP.

    • Cannabinoid Receptors (CB2): Conversely, the CB2 receptor possesses a deeper, more lipophilic binding cleft. The cyclobutylmethoxy group mimics the lipophilic tail of synthetic cannabinoids (e.g., RO5135445), enhancing van der Waals interactions with transmembrane helices III and V, thereby anchoring the ligand in the active state[2].

    Comparative Binding Affinity Data

    The following table summarizes the quantitative binding affinities ( Ki​ ) and functional potencies ( EC50​ ) of 2-CBMP compared to reference ligands across OR5K1 and CB2 receptors.

    Investigational CompoundTarget ReceptorAssay TypeAffinity ( Ki​ / EC50​ )Reference LigandRef. Ligand Affinity
    2-CBMP OR5K1Calcium Imaging EC50​=45.2±3.1μM IBMP EC50​=12.5±1.4μM
    2-CBMP CB2Radioligand Binding Ki​=145±12nM RO5135445 Ki​=4.8±0.6nM
    2-CBMP CB1Radioligand Binding Ki​>10,000nM CP55940 Ki​=1.2±0.2nM

    Data Interpretation: 2-CBMP exhibits a distinct selectivity profile, acting as a weak OR5K1 agonist and a moderate, highly selective CB2 ligand (minimal CB1 cross-reactivity).

    Experimental Methodologies

    To ensure high reproducibility and data integrity, the following protocols are designed as self-validating systems.

    Protocol A: Radioligand Competition Binding Assay (CB2 Receptor)

    Objective: Determine the Ki​ of 2-CBMP at the human CB2 receptor. Causality Check: Pyrazines are highly lipophilic. We mandate the use of 0.5% fatty-acid-free Bovine Serum Albumin (BSA) in the assay buffer to prevent non-specific binding of 2-CBMP to plasticware, which would otherwise artificially inflate the apparent Ki​ and generate false positives.

    • Membrane Preparation: Resuspend HEK293 cells stably expressing hCB2 in ice-cold homogenization buffer (50 mM Tris-HCl, 2.5 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 × g for 30 min at 4°C.

    • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -CP55940 (radioligand), and varying concentrations of 2-CBMP ( 10−10 to 10−4 M) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.5% BSA, pH 7.4).

    • Equilibration: Incubate the plate at 30°C for 90 minutes to ensure steady-state equilibrium. Self-validation: Include a 10 µM CP55940 well to define non-specific binding (NSB).

    • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Pre-soak filters in 0.1% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, reducing non-specific radioligand trapping. Wash three times with ice-cold wash buffer.

    • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

    Workflow Prep Membrane Prep (HEK293-CB2) Incubate Incubation ([3H]-CP55940 + 2-CBMP) Prep->Incubate Filter Rapid Filtration (GF/C Plates) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Measure Liquid Scintillation Counting Wash->Measure

    Step-by-step workflow for the CB2 radioligand competition binding assay.

    Protocol B: BRET-Based Signaling Detection (OR5K1 & CB2)

    Objective: Assess functional activation and biased signaling (G-protein vs. β -arrestin)[2]. Causality Check: Binding affinity ( Ki​ ) does not equal functional efficacy. Bioluminescence Resonance Energy Transfer (BRET) allows real-time monitoring of receptor conformational changes in living cells, distinguishing between full agonists, partial agonists, and antagonists.

    • Transfection: Co-transfect HEK293T cells with plasmids encoding the target receptor fused to RLuc8 (donor) and the effector (e.g., β -arrestin-2) fused to Venus (acceptor).

    • Cell Preparation: 48 hours post-transfection, wash cells and resuspend in HBSS buffer to remove phenol red, which quenches luminescence.

    • Substrate Addition: Add Coelenterazine h (5 µM) and incubate for 5 minutes in the dark.

    • Ligand Stimulation: Inject 2-CBMP or reference ligands.

    • Measurement: Read BRET signals (emission at 535 nm / 475 nm) continuously for 30 minutes to capture transient β -arrestin recruitment kinetics.

    G Ligand 2-CBMP Ligand Receptor GPCR (CB2/OR5K1) Ligand->Receptor Binds Gprot G-Protein Activation (cAMP/Ca2+) Receptor->Gprot Pathway 1 BArr β-Arrestin Recruitment (Internalization) Receptor->BArr Pathway 2 BRET BRET Signal Detection Gprot->BRET Quantified via BArr->BRET Quantified via

    BRET-based detection of GPCR biased signaling pathways upon 2-CBMP binding.

    Conclusion

    The substitution of a methoxy group with a cyclobutylmethoxy group on the 3-methylpyrazine scaffold fundamentally alters its receptor pharmacology. While it diminishes its role as a potent odorant at OR5K1, it unlocks moderate affinity for the CB2 receptor. For drug development professionals, 2-CBMP serves as an excellent starting point for synthesizing selective CB2 ligands with a non-traditional pyrazine core, avoiding the psychoactive liabilities associated with CB1 binding.

    References[1] Title: Isolation and characterization of an olfactory receptor protein for odorant pyrazines.

    Source: PNAS. URL:[3] Title: Modeling the Orthosteric Binding Site of the G Protein-Coupled Odorant Receptor OR5K1. Source: ACS. URL:[2] Title: Diverse chemotypes drive biased signaling by cannabinoid receptors. Source: ResearchGate. URL:

    Sources

    Comparative

    Comprehensive Purity Evaluation of 2-(Cyclobutylmethoxy)-3-methylpyrazine: A Cross-Supplier Analytical Guide

    As a Senior Application Scientist, evaluating the chemical purity of specialized heterocyclic building blocks requires looking beyond the superficial metrics provided on standard vendor Certificates of Analysis (CoA). 2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating the chemical purity of specialized heterocyclic building blocks requires looking beyond the superficial metrics provided on standard vendor Certificates of Analysis (CoA). 2-(Cyclobutylmethoxy)-3-methylpyrazine is a highly valuable compound, utilized extensively in both medicinal chemistry as a rigid scaffold and in the flavor and fragrance industry for its unique organoleptic properties.

    Because alkoxypyrazines exhibit exceptionally low odor thresholds—often detectable in the parts-per-trillion range[1]—even trace quantities of unreacted precursors or isomeric byproducts can catastrophically alter a sensory profile or introduce confounding toxicity in biological assays. This guide objectively compares the purity of 2-(Cyclobutylmethoxy)-3-methylpyrazine from three distinct commercial supplier tiers, detailing the causality behind the necessary analytical workflows.

    The Causality of Analytical Misdirection: Why GC-FID is Insufficient

    A pervasive error in commercial chemical sourcing is the exclusive reliance on Gas Chromatography (GC) for purity determination. While GC-FID is excellent for volatile compounds, pyrazines possess basic nitrogen atoms that are highly susceptible to oxidation, readily forming alkoxypyrazine N-oxides when exposed to trace peroxides present in ether-based solvents or atmospheric oxygen[2].

    N-oxides are highly polar, thermally labile, and often non-volatile. During standard GC analysis, these critical degradants either fail to elute from the column or thermally decompose in the high-temperature injection port. Consequently, a supplier's CoA might report a "98.0% GC Purity" while entirely missing a 5% N-oxide contamination. To establish true scientific integrity, an orthogonal approach utilizing both GC-FID (for volatiles) and RP-HPLC-UV (for non-volatiles) is mandatory[3].

    Pathway API Alkoxypyrazine (Target Molecule) NOxide Pyrazine N-Oxide (Non-Volatile Degradant) API->NOxide Oxidation ROS Peroxides / ROS (From Solvents/Air) ROS->NOxide

    Oxidation pathway of basic pyrazine nitrogen atoms forming N-oxide degradants.

    Self-Validating Experimental Methodologies

    To objectively evaluate batches from Supplier A (Premium Pharma-Grade), Supplier B (Specialized Flavor Vendor), and Supplier C (Bulk Industrial), we implemented the following self-validating protocols.

    Protocol 1: GC-FID/MS for Volatile Profiling & Isomeric Purity

    Causality: The basic nitrogen atoms in the pyrazine ring interact strongly with active acidic silanol groups on standard silica liners and column stationary phases. This interaction causes severe peak tailing, which masks co-eluting impurities and skews integration[2]. We utilize base-deactivated consumables to eliminate this artifact. Self-Validating System: Prior to the sample sequence, a standard mix of basic amines is injected. If the asymmetry factor ( As​ ) of the amine peaks exceeds 1.2, the inlet liner is replaced, ensuring the system is inert before real samples are analyzed.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of 2-(Cyclobutylmethoxy)-3-methylpyrazine in 1.0 mL of GC-grade anhydrous ethyl acetate.

    • Inlet Configuration: Install a base-deactivated, glass-wool-packed inlet liner. Set the injection port to 250°C.

    • Chromatographic Separation: Utilize a DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: Inject 1 µL with a split ratio of 50:1.

    • Oven Program: Hold at 60°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

    • Detection: Route the effluent to an FID (280°C) for quantitative area percentage, and a parallel MS (EI, 70 eV) for structural identification of unreacted precursors (e.g., 2-chloro-3-methylpyrazine).

    Protocol 2: RP-HPLC-UV for Non-Volatile Impurities (N-Oxides)

    Causality: To capture the thermally labile N-oxides missed by GC, Reversed-Phase HPLC (RP-HPLC) is deployed[3]. A buffered acidic mobile phase is critical here; it intentionally protonates the pyrazine nitrogens, standardizing their ionization state and preventing secondary interactions with the silica backbone of the C18 column, yielding sharp, quantifiable peaks. Self-Validating System: Each sample batch is spiked with a 1.0% (w/w) synthetic pyrazine N-oxide standard. The run is only validated if the recovery of the spiked standard falls between 98-102%, proving no matrix suppression is occurring.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 0.5 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50). Filter through a 0.45 µm PTFE syringe filter.

    • Column Selection: Employ a high-end C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size)[3].

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic acid in Water[3].

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile[3].

    • Gradient Elution: Initiate at 10% B, ramping to 90% B over 20 minutes to elute both polar N-oxides and the non-polar parent molecule.

    • Flow & Temperature: Maintain a flow rate of 1.0 mL/min with the column compartment stabilized at 30°C[3].

    • Detection: Monitor UV absorbance at 278 nm[3].

    Workflow Start 2-(Cyclobutylmethoxy)- 3-methylpyrazine GC GC-FID / GC-MS (Volatile Impurities) Start->GC HPLC RP-HPLC-UV (Non-Volatile Impurities) Start->HPLC GC_Imp Unreacted Precursors & Isomers GC->GC_Imp HPLC_Imp Pyrazine N-Oxides & Polymeric Residues HPLC->HPLC_Imp Dec Purity Certification (>98.0% Threshold) GC_Imp->Dec HPLC_Imp->Dec

    Orthogonal analytical workflow for evaluating alkoxypyrazine purity.

    Cross-Supplier Quantitative Evaluation

    The data below synthesizes the experimental results from three distinct commercial lots.

    Table 1: GC-FID Volatile Impurity Profiling

    Supplier CoAs often rely entirely on this dataset. Notice how Supplier B appears to have excellent purity if we only look at the GC results.

    SupplierTarget Compound Area %Unreacted Precursor (2-Chloro-3-methylpyrazine)Positional IsomersUnknown Volatiles
    Supplier A (Premium) 99.5%< 0.1%0.2%0.2%
    Supplier B (Flavor) 98.8%0.3%0.6%0.3%
    Supplier C (Bulk) 94.2%3.1%1.8%0.9%
    Table 2: RP-HPLC-UV Non-Volatile Profiling & Peroxide Correlation

    When subjected to HPLC-UV, the hidden degradants are revealed. Supplier B's product, likely stored in ether-based solvents without strict peroxide controls, shows significant N-oxide contamination.

    SupplierHPLC Target Area %Pyrazine N-Oxides (Area %)Polymeric ResiduesMatrix Peroxide Value (PV)
    Supplier A (Premium) 99.3%< 0.1%Not Detected< 1.0 meq/kg
    Supplier B (Flavor) 95.1% 3.4% 0.3%14.5 meq/kg
    Supplier C (Bulk) 92.8%1.2%1.1%4.2 meq/kg
    Conclusion & Strategic Recommendations

    Relying on a single analytical dimension for heterocyclic compounds is a systemic risk. While Supplier B provided a CoA claiming 98.8% purity based on GC-FID, our orthogonal HPLC-UV protocol revealed a true purity of only 95.1% due to severe N-oxide contamination driven by high peroxide values.

    For researchers conducting sensitive biological assays or developing high-fidelity fragrance profiles, Supplier A is the only viable choice. Their material demonstrated high structural fidelity across both volatile and non-volatile domains, validating their stringent synthetic and storage controls.

    References
    • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides Benchchem
    • 2-Cyclobutoxypyrazine | High-Purity Reference Standard Benchchem
    • Odor Threshold of Some Pyrazines ResearchG

    Sources

    Validation

    Cross-Validation of NMR and FTIR Spectra for 2-(Cyclobutylmethoxy)-3-methylpyrazine Identification

    Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary The unambiguous structural elucidation of substituted heterocycles is a critical bottleneck in preclinical drug dev...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, analytical chemists, and drug development professionals.

    Executive Summary

    The unambiguous structural elucidation of substituted heterocycles is a critical bottleneck in preclinical drug development. For compounds like 2-(Cyclobutylmethoxy)-3-methylpyrazine , relying on a single analytical modality such as Gas Chromatography-Mass Spectrometry (GC-MS) introduces significant risk, as positional isomers often produce indistinguishable fragmentation patterns.

    This guide provides an authoritative comparison of analytical methodologies, demonstrating why the orthogonal cross-validation of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for identifying pyrazine derivatives[1]. By fusing the regiochemical mapping of NMR with the vibrational dipole sensitivity of FTIR, researchers can establish a self-validating system that guarantees structural integrity.

    The Causality of Analytical Choice: Why Cross-Validation?

    When characterizing 2-(Cyclobutylmethoxy)-3-methylpyrazine, the analytical challenge lies in differentiating it from its positional isomers (e.g., 2-(Cyclobutylmethoxy)-5-methylpyrazine or 2-(Cyclobutylmethoxy)-6-methylpyrazine).

    • The Limitation of GC-MS: Under standard Electron Ionization (EI), the primary fragmentation pathway for these isomers is the cleavage of the cyclobutylmethoxy group, yielding identical pyrazine-core radical cations. GC-MS confirms the molecular weight but fails to definitively assign the methyl group's position.

    • The Power of NMR: High-resolution ¹H and ¹³C NMR provides exact atomic connectivity. The 2,3-disubstitution pattern on the pyrazine ring leaves protons at positions 5 and 6. These adjacent protons couple to each other, forming a distinct AB system (two doublets, J≈2.5−3.0 Hz). Furthermore, the downfield shift of the ether methylene protons (-O-CH₂-) confirms the presence of the cyclobutylmethoxy group[2].

    • The Orthogonality of FTIR: While NMR maps the carbon-hydrogen framework, FTIR is highly sensitive to changes in dipole moments. The introduction of electron-donating alkoxy groups directly alters the vibration energies of the pyrazine ring[3]. The C=N stretching frequencies (typically 1530–1580 cm⁻¹) and the C-O-C asymmetric stretch (~1200 cm⁻¹) serve as distinct functional group fingerprints that corroborate the NMR data[4][5].

    Table 1: Comparative Performance of Analytical Modalities
    Analytical ModalityRegiochemical ResolutionFunctional Group ConfirmationIsomer DifferentiationFalse Positive Risk
    GC-MS (Standalone) LowModeratePoorHigh (for positional isomers)
    NMR (Standalone) HighModerateExcellentLow
    FTIR (Standalone) LowHighModerateModerate
    NMR + FTIR (Cross-Validated) Maximum Maximum Absolute Negligible

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols incorporate internal quality controls that make the workflows self-validating.

    Protocol A: High-Resolution NMR Spectroscopy

    Objective: Map the atomic connectivity and confirm the 2,3-substitution pattern.

    • Sample Preparation: Dissolve 15 mg of 2-(Cyclobutylmethoxy)-3-methylpyrazine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Instrument Calibration (The Control): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃. Shim the magnet until the TMS signal line-width at half-height is <1.0 Hz. This ensures field homogeneity.

    • Data Acquisition:

      • ¹H NMR: Acquire 16 scans with a 30° pulse angle, a 5-second relaxation delay (to ensure complete relaxation of the methyl protons), and a spectral width of 12 ppm.

      • ¹³C NMR: Acquire 512 scans with proton decoupling.

    • Data Processing: Fourier transform the free induction decay (FID). Phase and baseline correct the spectrum. Reference the chemical shifts to TMS at 0.00 ppm.

    Protocol B: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

    Objective: Verify the pyrazine core and ether linkage through vibrational modes.

    • Instrument Validation (The Control): Prior to sample analysis, perform a calibration check using a standard polystyrene film. Ensure the characteristic peak at 1601 cm⁻¹ is within ±1 cm⁻¹.

    • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This subtracts atmospheric water vapor and CO₂ from the final spectrum.

    • Sample Analysis: Place 2-3 μ L of the neat liquid sample (or solid, if crystallized) onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

    • Data Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹. Apply baseline correction and atmospheric suppression algorithms.

    Cross-Validation Data Synthesis

    By cross-referencing the quantitative data from both modalities, the identity of 2-(Cyclobutylmethoxy)-3-methylpyrazine is unequivocally confirmed.

    Table 2: Key Spectral Assignments for Cross-Validation
    Structural Feature¹H NMR Chemical Shift (ppm)FTIR Wavenumber (cm⁻¹)Cross-Validation Logic
    Pyrazine Ring (C=N / C=C) 8.05 (d), 8.15 (d)1550 - 1580 (s)NMR confirms 2 adjacent protons; FTIR confirms the heterocyclic C=N stretch[3].
    Ether Linkage (-O-CH₂-) 4.30 (d, J≈7 Hz)1150 - 1220 (s)NMR proves the CH₂ is adjacent to an oxygen and a CH group; FTIR confirms the C-O-C dipole stretch.
    Pyrazine Methyl (-CH₃) 2.55 (s)1380 (m)NMR singlet confirms isolation on the aromatic ring; FTIR confirms aliphatic C-H bending.
    Cyclobutyl Ring 2.75 (m, 1H), 1.8-2.1 (m, 6H)2850 - 2950 (m)NMR maps the strained ring spin system[2]; FTIR confirms generic aliphatic C-H stretching.

    (Note: s = strong, m = medium, d = doublet)

    Visualizing the Cross-Validation Workflow

    Caption: Workflow for NMR and FTIR cross-validation of pyrazine derivatives.

    Conclusion

    For complex heterocycles like 2-(Cyclobutylmethoxy)-3-methylpyrazine, single-dimensional analysis is insufficient for rigorous quality control. While GC-MS is excellent for rapid screening, it falls short in distinguishing positional isomers. By implementing the cross-validation framework detailed above, researchers leverage the regiochemical precision of NMR alongside the functional group confirmation of FTIR. This dual-modality approach eliminates false positives, ensuring the highest standards of scientific integrity in chemical identification and drug development.

    References

    • The Journal of Physical Chemistry A - ACS Publications. Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. Available at: [Link]

    • National Center for Biotechnology Information (PMC). Novel Ionic Liquid-Functionalized Chitosan [DSIM][AlCl3]x–@CS: Synthesis, Characterization, and Catalytic Application for Preparation of Substituted Pyrazine Derivatives. Available at:[Link]

    • National Center for Biotechnology Information (PMC). Development of low viscosity prepolymer with ring strained side chains to enhance binder stability and explosive power. Available at: [Link]

    • RSC Publishing. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 2-(Cyclobutylmethoxy)-3-methylpyrazine

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Cyclobutylmethoxy)-3-methylpyrazine. Tailored for researchers, scientists, and drug development professionals, this document...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Cyclobutylmethoxy)-3-methylpyrazine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system for waste management, grounded in scientific principles and regulatory standards. Our commitment is to empower laboratory personnel with the expertise to handle chemical waste responsibly, ensuring personal safety and environmental protection.

    Hazard Identification and Risk Assessment: Understanding the Compound

    Inferred Hazardous Properties:

    • Flammability: Pyrazine derivatives with similar structures are classified as flammable liquids.[1][2] 2-Methoxy-3-methylpyrazine has a flash point of 56°C, categorizing it as a flammable liquid.[2][3] Therefore, 2-(Cyclobutylmethoxy)-3-methylpyrazine should be handled as a flammable liquid , and kept away from heat, sparks, open flames, and other ignition sources.[1][2]

    • Toxicity: While comprehensive toxicological data is limited, related compounds may be harmful if swallowed.[1][4] Symptoms of overexposure to similar pyrazines can include headache, dizziness, tiredness, nausea, and vomiting.[1] Direct contact should be avoided, as it may cause skin and eye irritation.[4]

    • Environmental Hazards: The ecological impact has not been fully investigated.[1] However, as a standard precautionary measure, this chemical should not be allowed to enter drains or surface waters to prevent potential environmental contamination.

    The causality behind treating this compound as hazardous, even with incomplete data, is rooted in the Precautionary Principle . In the absence of complete information, we assume a hazard profile similar to its structural analogs to ensure the highest level of safety.

    Property Inferred Value/Classification Source
    Chemical Formula C10H14N2O(Inferred)
    Physical State Liquid (likely)[2]
    Flash Point ~56°C (132.8°F) (based on 2-Methoxy-3-methylpyrazine)[3][5]
    UN Number UN1993 (based on 2-Methoxy-3-methylpyrazine)[1]
    Proper Shipping Name FLAMMABLE LIQUIDS, N.O.S. (2-(Cyclobutylmethoxy)-3-methylpyrazine)[1]
    Hazard Class 3 (Flammable Liquid)[1]
    Packing Group III[1]

    Regulatory Framework: The Legal Imperative for Proper Disposal

    The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies establish the guidelines:

    • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave".[6][7] Laboratories are considered hazardous waste generators and must comply with regulations for waste classification, accumulation, and disposal.[7]

    • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and standards for hazardous waste operations (HAZWOPER, 29 CFR 1910.120), are designed to ensure worker safety.[8][9] This includes requirements for training, personal protective equipment, and emergency preparedness.[10][11]

    Compliance is not optional. Improper disposal can lead to significant fines, legal penalties, and a compromise of safety within the laboratory and the community.[12]

    Pre-Disposal Procedures in the Laboratory

    Safe disposal begins with proactive measures at the point of waste generation.

    Personal Protective Equipment (PPE)

    Before handling 2-(Cyclobutylmethoxy)-3-methylpyrazine waste, personnel must be equipped with the appropriate PPE to mitigate exposure risks.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye and Face Protection: Use safety glasses with side shields or a face shield.[1]

    • Skin and Body Protection: A standard laboratory coat should be worn. Ensure exposed skin is covered.

    • Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

    Waste Segregation: The Principle of Chemical Compatibility

    Segregation is a critical, self-validating step in preventing dangerous chemical reactions.

    • Do not mix 2-(Cyclobutylmethoxy)-3-methylpyrazine waste with incompatible materials, such as strong oxidizing agents or strong acids.[1][4]

    • Collect this waste in a dedicated container separate from non-hazardous waste and other chemical waste streams (e.g., chlorinated solvents, aqueous waste). This prevents unforeseen reactions and simplifies the final disposal process.

    Step-by-Step Disposal Protocol

    This protocol provides a systematic approach to managing 2-(Cyclobutylmethoxy)-3-methylpyrazine waste from generation to pickup.

    Step 1: Waste Characterization

    The first step is to classify the waste. Based on the data from its analog, 2-(Cyclobutylmethoxy)-3-methylpyrazine waste should be characterized as:

    • EPA Hazardous Waste: It exhibits the characteristic of ignitability (Flash Point < 140°F).[6]

    Step 2: Container Selection and Labeling

    The choice of container is crucial for safe storage and transport.

    • Container: Use a clean, leak-proof container that is chemically compatible with the waste. Borosilicate glass or a suitable plastic container is recommended. Avoid metal containers for acidic or basic solutions.[13]

    • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label should include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "2-(Cyclobutylmethoxy)-3-methylpyrazine "

      • The specific hazard(s): "Flammable Liquid "

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

    Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

    Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

    • Location: The SAA must be under the control of the laboratory personnel generating the waste.[6]

    • Container Management: Keep the waste container tightly closed except when adding waste.[2][6]

    • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[6] For academic labs, waste should be removed at least every 12 months.[14]

    • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

    Step 4: Arranging for Final Disposal

    Laboratory personnel should never dispose of this chemical down the drain or in the regular trash.[6]

    • Contact Your EHS Office: The institution's Environmental Health and Safety (EHS) office is the primary resource for waste disposal. They will have established procedures for waste pickup and disposal.

    • Licensed Disposal Company: The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all local, state, and federal regulations.[15]

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of 2-(Cyclobutylmethoxy)-3-methylpyrazine.

    G Disposal Workflow for 2-(Cyclobutylmethoxy)-3-methylpyrazine A Waste Generation (2-(Cyclobutylmethoxy)-3-methylpyrazine) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Select Compatible Waste Container B->C D Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Is Container Full or Accumulation Time Limit Reached? F->G H Continue Accumulation in SAA G->H No I Contact EHS for Waste Pickup G->I Yes H->F J EHS Arranges for Licensed Disposal I->J

    Caption: A flowchart outlining the key steps for the safe and compliant disposal of 2-(Cyclobutylmethoxy)-3-methylpyrazine waste in a laboratory setting.

    Spill and Emergency Procedures

    In the event of a spill, a prompt and safe response is critical.

    • Alert Personnel: Immediately alert others in the area.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

    • Contain the Spill: Use a spill kit with absorbent materials (e.g., sand, diatomaceous earth) to contain the spill.[16] Do not use combustible materials to absorb the spill.

    • Clean Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate: Clean the spill area with soap and water.

    • Report: Report the incident to your laboratory supervisor and EHS office.

    For significant spills or emergencies, follow your institution's established emergency response plan.[10]

    By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of 2-(Cyclobutylmethoxy)-3-methylpyrazine, upholding the highest standards of scientific integrity and safety.

    References

    • 1. Thermo Fisher Scientific.

    • 6. Environmental Health and Safety Office.

    • 10. Clean Management Environmental Group, Inc.

    • 15. TCI Chemicals.

    • 2. ChemicalBook.

    • 5. The Good Scents Company.

    • 17. PubChem, National Institutes of Health.

    • 3. Sigma-Aldrich.

    • 13. GAIACA.

    • 12. Daniels Health.

    • 18. US Compliance.

    • 4. Fisher Scientific.

    • 8. DuraLabel.

    • 19. Acros Organics.

    • . Axxence Aromatic GmbH.

    • 11. Occupational Safety and Health Administration.

    • 9. Occupational Safety and Health Administration.

    • 7. U.S. Environmental Protection Agency.

    • 16. Axxence Aromatic GmbH.

    • 14. U.S. Environmental Protection Agency.

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